Antifungal agent 106
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21BrFN3O2 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-2-(4-bromophenyl)-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H21BrFN3O2/c1-14(26)24-9-11-25(12-10-24)19(15-5-7-16(21)8-6-15)20(27)23-18-4-2-3-17(22)13-18/h2-8,13,19H,9-12H2,1H3,(H,23,27) |
InChI Key |
KIEQPIDQWCFQKJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Benzoic Acid Derivatives Against Monilinia fructicola
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monilinia fructicola, the primary causative agent of brown rot in stone fruits, poses a significant threat to agricultural productivity worldwide. The increasing prevalence of fungicide resistance necessitates the exploration of novel antifungal agents and a deeper understanding of their mechanisms of action. Benzoic acid and its derivatives have emerged as promising candidates for the control of this devastating plant pathogen. This technical guide provides a comprehensive overview of the current understanding of the mechanisms through which benzoic acid derivatives exert their antifungal effects on Monilinia fructicola. The primary modes of action discussed include the inhibition of crucial metabolic enzymes, specifically succinate (B1194679) dehydrogenase (SDH) and cytochrome P450 monooxygenase (CYP53), as well as the disruption of cell membrane integrity. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the proposed molecular interactions and pathways to facilitate further research and development in this critical area.
Core Mechanisms of Antifungal Action
The antifungal activity of benzoic acid derivatives against Monilinia fructicola is multifaceted, primarily targeting key cellular processes essential for fungal growth and survival. The two most prominent proposed mechanisms are the inhibition of mitochondrial respiration through the targeting of succinate dehydrogenase (SDH) and the disruption of detoxification pathways via the inhibition of the CYP53 enzyme. A third potential mechanism involves direct damage to the fungal cell membrane.
Inhibition of Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and mitochondrial respiration. Its inhibition disrupts cellular energy production, leading to fungal cell death. Certain benzoic acid derivatives, particularly benzylidene-cycloalkanones, have been identified as potential inhibitors of M. fructicola SDH.[1][2][3] Molecular docking studies suggest that these compounds bind to the active site of the SDH enzyme, preventing its normal function.[1][2][3] The presence of specific functional groups, such as hydroxyl groups, on the benzoic acid scaffold appears to be crucial for enhancing the binding affinity to the enzyme's active site.[1][2][3]
Inhibition of Cytochrome P450 53 (CYP53)
The CYP53 family of cytochrome P450 monooxygenases plays a vital role in the detoxification of xenobiotic compounds in fungi, including naturally occurring plant-derived antifungal agents like benzoic acid.[4][5][6][7] By hydroxylating benzoic acid, CYP53 initiates a detoxification pathway, rendering the compound less toxic to the fungus.[4][5][6][7] Several studies on other fungal species have demonstrated that benzoic acid derivatives can act as inhibitors of the CYP53 enzyme.[4][5][6][7] This inhibition prevents the detoxification of the benzoic acid derivatives, leading to their accumulation within the fungal cell and subsequent toxic effects. While direct experimental evidence in M. fructicola is still emerging, the high conservation of the CYP53 enzyme among fungi suggests this is a highly probable mechanism of action.
Disruption of Cell Membrane Integrity
The fungal cell membrane is a critical barrier that maintains cellular homeostasis. Some phenolic compounds, a class that includes benzoic acid derivatives, have been shown to disrupt the integrity of the fungal cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. While direct studies on benzoic acid derivatives and M. fructicola membrane integrity are limited, research on other phenolic compounds against this pathogen suggests this as a plausible contributory mechanism of action.[8]
Quantitative Data on Antifungal Activity
The following tables summarize the quantitative antifungal activity of various benzoic acid-related derivatives against Monilinia fructicola, as reported in the scientific literature. The half-maximal effective concentration (EC₅₀) is a key parameter used to quantify the potency of an antifungal compound.
Table 1: Antifungal Activity of Dihydrocarvone-Hybrid Derivatives (Benzylidene-Cycloalkanones) against Monilinia fructicola [4][9][10]
| Compound | Derivative Structure | EC₅₀ (µg/mL) for Strain 1 | EC₅₀ (µg/mL) for Strain 2 |
| 7 | 4-hydroxy-3-methoxybenzylidene-dihydrocarvone | 148.1 | 18.1 |
| 8 | 3-hydroxybenzylidene-dihydrocarvone | 145.9 | 15.7 |
Note: Strain 2 was observed to be more sensitive to the tested compounds than Strain 1.[9][10]
Table 2: Antifungal Activity of Dihydrocarvone and its Derivatives against Monilinia spp. [2][3]
| Compound ID | R1 | R2 | R3 | R4 | R5 | EC₅₀ (µg/mL) on M. fructicola | EC₅₀ (µg/mL) on M. laxa |
| A | - | - | - | - | - | Inactive | Inactive |
| B | H | H | H | H | H | Inactive | 8.38 |
| C | H | OH | H | H | H | 15.7 | 31.46 |
| D | H | H | OH | H | H | Inactive | 27.30 |
| E | H | H | OCH₃ | H | H | 40.87 | 34.19 |
| F | OCH₃ | H | H | H | H | 46.59 | 55.97 |
| G | H | OCH₃ | OCH₃ | H | H | 30.26 | 40.58 |
| H | H | OCH₃ | OCH₃ | OCH₃ | H | 36.60 | 45.37 |
| I | H | H | N(CH₃)₂ | H | H | 29.81 | 18.41 |
Note: Compound A is the parent compound, dihydrocarvone. The remaining compounds are benzylidene-cycloalkanone derivatives.[2][3]
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to assess the antifungal activity of benzoic acid derivatives against Monilinia fructicola.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
3.1.1. Preparation of Fungal Inoculum:
-
Monilinia fructicola is cultured on Potato Dextrose Agar (B569324) (PDA) plates.
-
Spores are harvested from mature cultures by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).
-
The spore suspension is filtered through sterile cheesecloth to remove mycelial fragments.
-
The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10⁵ spores/mL) in a suitable broth medium (e.g., Potato Dextrose Broth or RPMI-1640).
3.1.2. Preparation of Test Compounds:
-
Stock solutions of the benzoic acid derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in the broth medium in 96-well microtiter plates.
3.1.3. Inoculation and Incubation:
-
The fungal inoculum is added to each well of the microtiter plate containing the diluted test compounds.
-
Positive (inoculum without compound) and negative (broth without inoculum) controls are included.
-
The plates are incubated at a suitable temperature (e.g., 25°C) for a defined period (e.g., 48-72 hours).
3.1.4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed, either visually or by measuring absorbance using a microplate reader.
Mycelial Growth Inhibition Assay (Agar Dilution Method)
This assay is used to determine the effect of antifungal compounds on the radial growth of the fungus.
3.2.1. Preparation of Amended Agar Plates:
-
Stock solutions of the benzoic acid derivatives are prepared in a suitable solvent.
-
The stock solutions are added to molten PDA at a specific temperature (e.g., 45-50°C) to achieve the desired final concentrations.
-
The amended agar is poured into sterile Petri dishes and allowed to solidify.
3.2.2. Inoculation and Incubation:
-
A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing M. fructicola culture is placed in the center of each agar plate.
-
Plates with unamended PDA serve as controls.
-
The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.
3.2.3. Data Analysis:
-
The diameter of the fungal colony is measured at regular intervals.
-
The percentage of mycelial growth inhibition is calculated relative to the control.
-
The EC₅₀ value is determined by regression analysis of the percentage inhibition versus the compound concentration.[2][3]
Visualization of Mechanisms and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action and experimental workflows.
Signaling Pathways and Molecular Interactions
Caption: Proposed mechanisms of action of benzoic acid derivatives.
Experimental Workflow: In Vitro Antifungal Assay
Caption: General workflow for determining antifungal activity.
Logical Relationship: Molecular Docking and Antifungal Activity
Caption: Integrated approach for antifungal drug discovery.
Conclusion and Future Directions
The available evidence strongly suggests that benzoic acid derivatives represent a promising class of antifungal agents for the management of Monilinia fructicola. The primary mechanisms of action appear to be the inhibition of succinate dehydrogenase and potentially the CYP53-mediated detoxification pathway. While molecular docking studies have provided valuable insights into the interaction with SDH, further experimental validation is crucial to confirm these findings in M. fructicola. Future research should focus on:
-
Broadening the Scope: Evaluating a wider range of structurally diverse benzoic acid derivatives to establish a more comprehensive structure-activity relationship.
-
Experimental Validation: Conducting enzymatic assays to directly measure the inhibition of M. fructicola SDH and CYP53 by promising benzoic acid derivatives.
-
Investigating Downstream Effects: Elucidating the specific downstream signaling pathways in M. fructicola that are affected by the inhibition of these key enzymes.
-
In Vivo Efficacy: Translating the in vitro findings to in vivo studies on infected fruit to assess the practical efficacy of these compounds in controlling brown rot.
-
Resistance Studies: Investigating the potential for M. fructicola to develop resistance to benzoic acid derivatives and understanding the underlying molecular mechanisms.
A more complete understanding of the molecular interactions between benzoic acid derivatives and their fungal targets will undoubtedly accelerate the development of novel, effective, and sustainable strategies for the control of this economically important plant pathogen.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A suppressor of dioxygenase inhibition in a yeast model of SDH deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. plantbiosecuritydiagnostics.net.au [plantbiosecuritydiagnostics.net.au]
- 9. In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to the Cell Membrane Disruption Mechanism of Antifungal Agent 106
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the novel antifungal agent, designated Antifungal Agent 106. The information presented herein is synthesized from established research on cell-penetrating antifungal peptides, with the well-characterized hexapeptide PAF26 serving as a primary model. This document details the agent's antifungal activity, its disruptive effects on the fungal cell membrane, and the experimental protocols used to elucidate these properties.
Executive Summary
This compound is a cationic peptide with potent activity against a range of filamentous fungi. Its primary mechanism of action involves a multi-stage process that begins with interaction with the fungal cell envelope, followed by internalization and subsequent disruption of intracellular processes, ultimately leading to cell death.[1] While it induces cell membrane permeabilization, this is not considered the sole cause of its antifungal effect, distinguishing it from conventional pore-forming agents.[2][3] The activity of Agent 106 is concentration-dependent, with different mechanisms of internalization observed at low and high fungicidal concentrations.[4]
Quantitative Antifungal Activity
The efficacy of this compound has been quantified against several pathogenic and spoilage fungi. The minimum inhibitory concentration (MIC), defined as the lowest concentration that completely inhibits visible fungal growth, is a key metric of its potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungi
| Fungal Species | MIC (µM) | MIC (µg/mL) |
| Penicillium digitatum | 8 | 8 |
| Aspergillus niger | 8 | 8 |
| Botrytis cinerea | 8 | 8 |
| Penicillium expansum | 32 | 32 |
Data modeled after the known activity of PAF26.[5]
Core Mechanism: Cell Membrane Interaction and Disruption
The mode of action of this compound is a dynamic process involving interaction with the cell membrane, internalization, and subsequent intracellular effects.[1]
3.1 Initial Interaction and Membrane Depolarization
The cationic nature of this compound facilitates its initial electrostatic interaction with negatively charged components of the fungal cell wall and plasma membrane. This interaction leads to depolarization of the plasma membrane.[4] However, this depolarization alone is not the primary cause of cell death.[4]
3.2 Concentration-Dependent Internalization
The mechanism of entry into the fungal cell is dependent on the concentration of the agent:
-
Low Fungicidal Concentrations (2-5 µM): At these concentrations, Agent 106 is internalized via an energy-dependent endocytic pathway.[4] This process is primarily mediated by actin and involves the proteins RVS-161, RVS-167, and RAB-5.[4] Following internalization, the agent accumulates in vacuoles, which then expand before it is transported into the cytoplasm, a step that coincides with cell death.[4]
-
High Fungicidal Concentrations (≥20 µM): At higher concentrations, internalization becomes energy-independent, suggesting a passive translocation across the cell membrane.[4]
3.3 Membrane Permeabilization
This compound induces permeabilization of the cell membrane, allowing the influx of molecules that are normally excluded, such as the fluorescent dye SYTOX Green.[2][3] However, the kinetics of this permeabilization are significantly slower and less efficient compared to classic pore-forming peptides like melittin.[2][3] This suggests that growth inhibition is not solely a consequence of membrane permeation.[2]
3.4 Intracellular Targets
Once inside the cell, this compound is thought to have multiple detrimental effects. Studies on the model peptide PAF26 have shown that it can bind to cellular RNAs, suggesting that interference with nucleic acid function may be a component of its antifungal activity.[2][3] It also disrupts intracellular calcium homeostasis.[4]
Signaling Pathways and Mechanistic Diagrams
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for its investigation.
Caption: Proposed mechanism of this compound.
Caption: Workflow for analyzing membrane disruption.
Detailed Experimental Protocols
5.1 Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound required to inhibit fungal growth.
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal species on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar).
-
Harvest conidia (spores) and suspend them in a suitable liquid medium (e.g., 5% Potato Dextrose Broth).
-
Adjust the concentration of the conidial suspension to 2.5 x 10⁴ conidia/mL.[3]
-
-
Assay Setup:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound in the liquid growth medium.
-
Add the fungal inoculum to each well. Include a positive control (no agent) and a negative control (no fungus).
-
Incubate the plate at the optimal growth temperature for the fungus for up to 4 days.[3]
-
-
Data Analysis:
5.2 Membrane Permeabilization Assay (SYTOX Green)
This assay quantifies the extent of membrane damage by measuring the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.[6]
-
Preparation of Fungal Mycelium:
-
Grow the fungus in liquid medium until a sufficient amount of mycelium is formed (e.g., 24 hours).
-
Wash the mycelium with a phosphate-free buffer (e.g., buffered salt solution).[6]
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (excitation ~504 nm, emission ~523 nm) over time using a microplate reader.[6]
-
An increase in fluorescence indicates membrane permeabilization.
-
5.3 Cellular Localization via Confocal Microscopy
This protocol visualizes the interaction and internalization of this compound within fungal cells.
-
Preparation of Labeled Agent:
-
Synthesize or procure a fluorescently labeled version of this compound (e.g., FITC-labeled).
-
-
Sample Preparation:
-
Germinate fungal conidia on a glass-bottom dish for 3-6 hours at room temperature.[9][10]
-
Add the fluorescently labeled agent to the germlings at a desired concentration (e.g., at the MIC).[9][10]
-
Optional: Co-stain with other fluorescent dyes to visualize specific cellular components, such as Calcofluor White for the cell wall or a membrane-selective dye like FM4-64.[8][9]
-
-
Imaging:
-
Visualize the samples using a confocal laser scanning microscope.
-
Use appropriate laser lines and emission filters for the fluorophores used (e.g., for FITC, excitation at 488 nm).[8]
-
Acquire Z-stack images to determine the three-dimensional localization of the agent.
-
Conclusion
This compound represents a promising candidate for the development of new antifungal therapies. Its multifaceted mechanism, which combines membrane disruption with intracellular targeting, may offer advantages in terms of efficacy and reduced potential for resistance development compared to agents with a single mode of action. The data and protocols presented in this guide provide a robust framework for further investigation and development of this and similar antifungal peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the mode of action of the antifungal hexapeptide PAF26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Mode of Action of the Antifungal Hexapeptide PAF26 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration-dependent mechanisms of cell penetration and killing by the de novo designed antifungal hexapeptide PAF26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. takara.co.kr [takara.co.kr]
- 7. mdpi.com [mdpi.com]
- 8. A Double Staining Method Using SYTOX Green and Calcofluor White for Studying Fungal Parasites of Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live-cell Imaging of Fungal Cells to Investigate Modes of Entry and Subcellular Localization of Antifungal Plant Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In vitro antifungal spectrum of Antifungal agent 106
An in-depth analysis of the in vitro antifungal spectrum of eight major antifungal agents against a panel of 106 clinical and environmental isolates of waterborne and cutaneous Exophiala species reveals a varied landscape of susceptibility. This technical guide provides a comprehensive summary of the minimum inhibitory concentrations (MICs) and minimum effective concentrations (MECs), details the experimental methodologies employed for their determination, and visualizes the workflow for a clear understanding of the research process.
Data Presentation: In Vitro Antifungal Activity
The in vitro efficacy of eight antifungal drugs was rigorously evaluated. The results, summarized below, highlight the comparative activity of these agents against a significant collection of Exophiala isolates.
Table 1: Summary of MIC and MEC Values for 106 Exophiala Species
| Antifungal Agent | MIC/MEC Range (μg/ml) | MIC/MEC50 (μg/ml) | MIC/MEC90 (μg/ml) | Geometric Mean MIC/MEC (μg/ml) |
| Amphotericin B | 0.016 - 16 | 2 | 16 | 2.2 |
| Caspofungin | 0.08 - 8 | 2 | 8 | 1.827 |
| Fluconazole | 0.063 - 64 | 16 | 64 | 35.45 |
| Isavuconazole | 0.016 - 16 | 2 | 4 | 1.783 |
| Itraconazole (B105839) | 0.016 - 16 | 0.125 | 0.25 | 0.078 |
| Micafungin | 0.08 - 8 | 0.25 | 1 | 0.093 |
| Posaconazole (B62084) | 0.016 - 16 | 0.031 | 0.063 | 0.035 |
| Voriconazole (B182144) | 0.016 - 16 | 0.5 | 2 | 0.624 |
Table 2: MICs and MECs for 90% of Strains Tested (MIC90/MEC90)
The data indicates that posaconazole and itraconazole were the most potent agents against the tested Exophiala species, exhibiting the lowest MIC90 values.[1][2][3]
| Antifungal Agent | MIC90/MEC90 (μg/ml) |
| Posaconazole | 0.063 |
| Itraconazole | 0.25 |
| Micafungin | 1 |
| Voriconazole | 2 |
| Isavuconazole | 4 |
| Caspofungin | 8 |
| Amphotericin B | 16 |
| Fluconazole | 64 |
Experimental Protocols
The in vitro susceptibility of the 106 Exophiala isolates was determined using a standardized broth microdilution method.
Antifungal Agents and Preparation
The antifungal agents tested were amphotericin B, caspofungin, fluconazole, isavuconazole, itraconazole, micafungin, posaconazole, and voriconazole. Stock solutions of these agents were prepared and diluted in RPMI 1640 medium, buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS), to achieve final concentrations ranging from 0.016 to 64 μg/ml, depending on the agent.[1] These dilutions were then dispensed into 96-well microdilution trays.[1]
Isolate Collection and Inoculum Preparation
A total of 106 clinical and environmental isolates of waterborne and cutaneous Exophiala species were included in the study. These isolates were obtained from the reference collection of the Centraalbureau voor Schimmelcultures (CBS) Fungal Biodiversity Center. The fungal inocula were prepared from fresh cultures and adjusted to a specific concentration to ensure standardized testing conditions.
Broth Microdilution Assay
The prepared microdilution trays containing the serially diluted antifungal agents were inoculated with the fungal suspensions. The trays were then incubated at 25°C. Due to the variable growth rates of the different Exophiala species, the incubation period ranged from 72 to 144 hours.
Determination of MIC and MEC
The minimum inhibitory concentrations (MICs) for amphotericin B, fluconazole, itraconazole, isavuconazole, posaconazole, and voriconazole were determined visually. This was done by comparing the fungal growth in the wells containing the antifungal agent to the growth in a drug-free control well. The MIC was defined as the lowest concentration of the drug that resulted in a significant inhibition of growth. For the echinocandins, caspofungin and micafungin, the minimum effective concentration (MEC) was determined.
Visualizations
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
References
- 1. In Vitro Activities of Eight Antifungal Drugs against 106 Waterborne and Cutaneous Exophiala Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of eight antifungal drugs against 106 waterborne and cutaneous exophiala species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preliminary research on Antifungal agent 106 efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 106, also identified as Compound Z31, is a benzoic acid derivative with demonstrated potential as a fungicide.[1][2] This document provides a preliminary overview of the available data on its efficacy, mechanism of action, and known molecular targets. It is important to note that the information presented herein is based on publicly available data from chemical suppliers, as a primary research publication detailing the initial discovery and comprehensive evaluation of this compound could not be identified through extensive searches. Consequently, detailed experimental protocols are not available and the data is limited.
Quantitative Data Summary
The known efficacy of this compound is summarized in the table below. This data highlights its activity against the fungal pathogen Monilinia fructicola and its inhibitory effect on the mammalian target of rapamycin (B549165) (mTOR).
| Parameter | Value | Target | Description |
| EC50 | 11.8 mg/L | Monilinia fructicola | The half maximal effective concentration required to inhibit the growth of the brown rot fungus.[1][2] |
| IC50 | 0.8 μM | mTOR | The half maximal inhibitory concentration required to inhibit the mTOR enzyme. |
Mechanism of Action
The antifungal activity of agent 106 against Monilinia fructicola is attributed to the disruption of cell membrane integrity. This leads to an increase in membrane permeability, resulting in the leakage of essential intracellular electrolytes and subsequent fungal cell death.[1][2]
In addition to its direct antifungal action, this compound has been identified as an inhibitor of mTOR. The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism in eukaryotes. Inhibition of this pathway can be a valuable strategy for controlling fungal growth.
Signaling Pathway and Experimental Workflows
Due to the absence of primary research literature, detailed diagrams of the specific signaling pathway interactions of this compound with the mTOR pathway and comprehensive experimental workflows cannot be provided. However, a generalized workflow for antifungal agent screening and a simplified representation of the mTOR signaling pathway are presented below to provide a conceptual framework.
Generalized Antifungal Susceptibility Testing Workflow
Caption: A generalized workflow for determining the EC50 of an antifungal agent.
Simplified mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway showing the point of inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the determination of the EC50 and IC50 values for this compound are not available in the public domain. However, standard methodologies for these assays are outlined below for reference.
Antifungal Susceptibility Testing (Broth Microdilution)
-
Fungal Inoculum Preparation: Monilinia fructicola would be cultured on a suitable medium, and a spore suspension would be prepared and adjusted to a standardized concentration (e.g., 1 x 10^5 spores/mL).
-
Agent Preparation: A stock solution of this compound would be prepared in a suitable solvent and then serially diluted in a multi-well plate using an appropriate broth medium.
-
Incubation: The standardized fungal inoculum would be added to each well of the plate containing the diluted agent. The plate would then be incubated under controlled conditions (e.g., 25°C for 48-72 hours).
-
Growth Assessment: Fungal growth would be assessed visually or by measuring absorbance at a specific wavelength (e.g., 600 nm).
-
EC50 Determination: The concentration of the agent that inhibits fungal growth by 50% compared to the control (no agent) would be calculated using a dose-response curve.
mTOR Inhibition Assay (Biochemical Assay)
-
Reagents: A purified, active mTOR enzyme, a suitable substrate (e.g., a peptide or protein that is a known mTOR target), and ATP would be required.
-
Assay Procedure: The mTOR enzyme would be incubated with its substrate and ATP in the presence of varying concentrations of this compound.
-
Detection: The phosphorylation of the substrate by mTOR would be measured. This can be done using various methods, such as radioisotope incorporation, specific antibodies that recognize the phosphorylated substrate, or coupled enzyme assays.
-
IC50 Determination: The concentration of this compound that reduces the enzymatic activity by 50% would be determined by plotting the enzyme activity against the agent concentration.
Conclusion and Future Directions
This compound demonstrates promising activity against the phytopathogen Monilinia fructicola and also targets the key regulatory protein mTOR. However, the lack of a primary research publication significantly limits a comprehensive understanding of its efficacy, safety profile, and precise mechanism of action. To advance the potential of this compound, further research is imperative. Future studies should focus on:
-
Independent verification of the reported EC50 and IC50 values.
-
Elucidation of the specific interactions with the fungal cell membrane.
-
Detailed investigation of the downstream effects of mTOR inhibition in fungal cells.
-
In vivo efficacy studies to assess its potential in controlling brown rot in fruit.
-
Toxicology and safety profiling.
The availability of a dedicated research article or patent would be invaluable for the scientific community to build upon the preliminary data and fully explore the therapeutic or agrochemical potential of this compound.
References
Structure-Activity Relationship of Novel Benzoic Acid Fungicides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel benzoic acid fungicides. It summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.
Introduction: Benzoic Acid and its Fungicidal Properties
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their antimicrobial properties, primarily functioning as food preservatives.[1][2] The fundamental mechanism of action involves the disruption of the internal pH of microbial cells.[3] The un-dissociated form of the acid penetrates the fungal cell membrane and then dissociates in the more alkaline cytoplasm. This acidification inhibits essential enzymatic activities and metabolic processes, ultimately leading to fungistatic or fungicidal effects.[3] Recent research has focused on synthesizing novel benzoic acid derivatives to enhance their potency and spectrum of activity, leading to the identification of promising new antifungal agents.
Core Structure-Activity Relationships
The antifungal efficacy of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the carboxylic acid group.
Substituent Effects on the Aromatic Ring
The presence, type, and location of substituents on the benzene (B151609) ring play a crucial role in modulating the antifungal activity.
-
Hydroxylation: Hydroxylated derivatives of benzoic acid have demonstrated significant fungistatic activity. For instance, ρ-hydroxybenzoic acid and protocatechuic acid have shown strong, concentration-dependent inhibition of Alternaria solani.[4][5] However, in some cases, hydroxylation can reduce antifungal activity, suggesting the mechanism is not straightforward and may be species-dependent.[1]
-
Halogenation: The introduction of halogen atoms, such as chlorine, can enhance antifungal activity. For example, p-chlorobenzoic acid has been identified as an active derivative.
-
Methylation: Substitution with methyl groups can have varied effects. While some studies report increased activity with certain methyl substitutions, others have found that two or more methyl groups can substantially reduce antifungal efficacy against fungi like Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus.[1]
-
Other Functional Groups: The addition of methoxy (B1213986) or chloro groups at the para-position of the aromatic ring has been shown to increase the antifungal activities of benzoic and gallic acids.[6]
Modifications of the Carboxylic Acid Moiety
Alterations to the carboxylic acid group, such as esterification or conversion to amides, have yielded compounds with potent antifungal properties.
-
Esterification: Esterification of the carboxylic acid with an alkyl group has been shown to increase the antifungal activity of gallic acid, a hydroxylated benzoic acid derivative.[6]
-
Amide and Hydrazone Formation: A significant number of novel benzoic acid derivatives with potent antifungal activity are N-benzoyl amino esters and acids.[1] For these compounds, the side chain of the amino acid and the substituents on the benzoyl moiety are key determinants of activity.[1] Similarly, aromatic acylhydrazone-based inhibitors have shown promise as next-generation antifungal agents.
Quantitative Antifungal Activity Data
The following tables summarize the in vitro antifungal activity of various novel benzoic acid derivatives against a range of fungal pathogens.
Table 1: Antifungal Activity of Benzoic Acid and its Hydroxylated Derivatives against Alternaria solani
| Compound | IC50 (ppm) | IC99 (ppm) |
| Benzoic Acid (BA) | 45.3 | 110.2 |
| ρ-hydroxybenzoic acid (HBA) | 52.1 | 125.8 |
| Protocatechuic acid (PCA) | 60.7 | 142.5 |
| Difenoconazole (Positive Control) | 28.9 | 98.7 |
Data sourced from studies on the suppression of early blight of tomato.[5]
Table 2: Minimum Inhibitory Concentration (MIC) of 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) and its Acetylated Derivative
| Compound | Candida albicans ATCC 10231 (µg/mL) | Candida krusei ATCC 6258 (µg/mL) | Trichophyton species (µg/mL) | Microsporum species (µg/mL) | Epidermophyton floccosum (µg/mL) |
| 3,4,5-Trihydroxybenzoic Acid | 128 | 128 | 32 | 64 | 32 |
| 3,4,5-Tris(acetyloxy)benzoic Acid | >250 | >250 | 64 - 128 | 128 - 256 | 64 |
This table highlights the impact of acetylation on the antifungal activity of gallic acid.[7]
Table 3: Antibacterial Activity of Hydroxyl Derivatives of Benzoic Acid against Escherichia coli
| Compound | MIC (mg/mL) |
| 3,4,5-Trihydroxybenzoic Acid | 1.5 - 2.5 |
| 3,4-Dihydroxybenzoic Acid | 1.0 |
| 2,4-Dihydroxybenzoic Acid | 1.0 |
| 4-Hydroxybenzoic Acid | >1.0 |
| Benzoic Acid | 1.0 |
| 2-Hydroxybenzoic Acid | 1.0 |
While the focus is on fungicides, this data provides comparative insights into the broader antimicrobial spectrum.[7]
Mechanism of Action: Targeting Fungal-Specific Enzymes
A promising avenue for the development of selective fungicides is the targeting of enzymes that are unique to fungi. One such target is the CYP53 family of cytochrome P450 enzymes .
The Role of CYP53 in Fungi
CYP53 enzymes, specifically benzoate (B1203000) para-hydroxylases, are crucial for the detoxification of benzoic acid in many fungal species. They catalyze the hydroxylation of benzoate to 4-hydroxybenzoic acid, a key step in the fungal aromatic compound degradation pathway. As this enzyme is well-conserved and specific to the fungal kingdom, it represents an attractive target for novel antifungal agents.
Inhibition of CYP53 by Benzoic Acid Derivatives
Several studies have demonstrated that certain benzoic acid and cinnamic acid derivatives can inhibit the enzymatic activity of CYP53.[3] This inhibition disrupts the fungus's ability to metabolize benzoate, leading to an accumulation of the toxic compound and ultimately inhibiting fungal growth. The interaction between these inhibitors and the active site of CYP53 is a key area of ongoing research for the rational design of new fungicides.[3]
Caption: Inhibition of the fungal CYP53 pathway by novel benzoic acid derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis and antifungal evaluation of novel benzoic acid fungicides.
General Synthesis of N-Benzoyl Amino Acid Derivatives
A common route for the synthesis of N-benzoyl amino acid derivatives involves the acylation of an amino acid ester with a substituted benzoyl chloride, followed by ester hydrolysis if the free acid is desired.
Step 1: Esterification of the Amino Acid
-
Suspend the desired amino acid (1.0 eq) in an appropriate alcohol (e.g., methanol, ethanol).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while stirring.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the amino acid ester hydrochloride.
Step 2: N-Acylation
-
Dissolve the amino acid ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C.
-
Add a base, such as triethylamine (B128534) (2.5 eq), to neutralize the hydrochloride and act as a proton scavenger.
-
Slowly add the desired substituted benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 3: (Optional) Ester Hydrolysis
-
Dissolve the N-benzoyl amino acid ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (1.5 eq) and stir at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, acidify the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the N-benzoyl amino acid.
Caption: General workflow for the synthesis of N-benzoyl amino acid derivatives.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Standardized fungal inoculum (0.5 McFarland standard, diluted to final concentration).
-
96-well microtiter plates.
-
Appropriate broth medium (e.g., RPMI-1640 for fungi).
-
Positive control (fungal inoculum without test compound).
-
Negative control (broth medium only).
-
Reference antifungal agent (e.g., Fluconazole).
Procedure:
-
Preparation of Test Plates:
-
Dispense the broth medium into all wells of a 96-well plate.
-
Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
-
Inoculation:
-
Prepare a standardized fungal suspension adjusted to a 0.5 McFarland turbidity standard.
-
Dilute the suspension in the broth medium to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
Add the diluted fungal inoculum to all wells except the negative control.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the fungus.
-
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
The benzoic acid scaffold remains a promising starting point for the development of novel fungicides. Structure-activity relationship studies have revealed that modifications to both the aromatic ring and the carboxylic acid moiety can significantly enhance antifungal potency. The identification of fungal-specific targets like CYP53 provides a clear direction for the rational design of new, selective, and effective antifungal agents. Future research should focus on expanding the chemical diversity of benzoic acid derivatives, exploring synergistic combinations with existing antifungals, and further elucidating their mechanisms of action to overcome the challenges of fungicide resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Characterization of Antifungal Agent 106 (AFA-106)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 106 (AFA-106) is a novel synthetic compound belonging to the azole class of antifungal agents. Its primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. This disruption of ergosterol production leads to altered cell membrane permeability, impaired fungal growth, and eventual cell death. This document provides a comprehensive overview of the physicochemical properties of AFA-106, detailed experimental protocols for its characterization, and a visualization of its proposed mechanism of action.
Physicochemical Properties
The physicochemical properties of AFA-106 have been determined through a series of standardized analytical methods. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value |
| Molecular Formula | C₂₂H₂₃F₂N₅O₃ |
| Molecular Weight | 459.45 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 178-181 °C |
| Solubility | |
| Water | < 0.1 mg/mL |
| DMSO | > 50 mg/mL |
| Ethanol | 15.2 mg/mL |
| pKa | 6.8 (basic) |
| LogP (Octanol-Water) | 3.2 |
| Purity (HPLC) | > 99.5% |
| UV-Vis λmax | 282 nm (in Ethanol) |
Experimental Protocols
Detailed methodologies for the key experiments performed to characterize AFA-106 are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A 1 mg/mL stock solution of AFA-106 was prepared in acetonitrile and diluted to 100 µg/mL with the mobile phase.
-
Data Analysis: Purity was determined by calculating the peak area of AFA-106 as a percentage of the total peak area.
Differential Scanning Calorimetry (DSC) for Melting Point Determination
-
Instrumentation: TA Instruments DSC 25.
-
Sample Preparation: 3-5 mg of AFA-106 was accurately weighed into an aluminum pan and hermetically sealed.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 250 °C.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Data Analysis: The melting point was determined as the onset temperature of the melting endotherm.
UV-Vis Spectroscopy for Determination of λmax
-
Instrumentation: Shimadzu UV-1800 Spectrophotometer.
-
Solvent: Absolute Ethanol.
-
Sample Preparation: A 10 µg/mL solution of AFA-106 was prepared in absolute ethanol.
-
Scan Range: 200-400 nm.
-
Data Analysis: The wavelength corresponding to the maximum absorbance (λmax) was recorded.
Mechanism of Action and Signaling Pathway
AFA-106 targets the fungal enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane.
Caption: Proposed mechanism of action of AFA-106.
Experimental Workflow for Physicochemical Characterization
The following diagram outlines the logical workflow for the physicochemical characterization of a novel antifungal agent like AFA-106.
Initial Screening of Antifungal Agent 106 Against Plant Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro screening of a novel antifungal candidate, designated Antifungal Agent 106. The document outlines the experimental protocols employed to assess its efficacy against a panel of significant plant pathogens, presents the quantitative data in a structured format, and visualizes the experimental workflow and a putative signaling pathway.
Introduction
The increasing prevalence of fungal diseases in agriculture necessitates the discovery and development of novel, effective, and environmentally benign antifungal agents.[1][2] Plant pathogens are responsible for significant crop losses worldwide, posing a substantial threat to food security.[3] This document details the preliminary evaluation of this compound, a synthetic compound identified through high-throughput screening, for its potential as a broad-spectrum fungicide for agricultural applications. The initial screening is a critical step to determine the compound's spectrum of activity and potency, guiding further development and optimization.
Data Summary
The antifungal activity of this compound was quantified by determining the Minimum Inhibitory Concentration (MIC) and the percentage of mycelial growth inhibition against several economically important plant pathogens.
Table 1: In Vitro Antifungal Activity of this compound Against Various Plant Pathogens
| Fungal Pathogen | Host Plant(s) | MIC₅₀ (µg/mL) | Mycelial Growth Inhibition at 50 µg/mL (%) |
| Botrytis cinerea | Grapes, Strawberries, Tomatoes | 12.5 | 95.2 ± 2.1 |
| Fusarium oxysporum | Tomato, Banana, Cotton | 25 | 88.7 ± 3.4 |
| Alternaria solani | Potato, Tomato | 50 | 75.4 ± 4.5 |
| Rhizoctonia solani | Rice, Potato, Soybean | 50 | 72.1 ± 5.0 |
| Magnaporthe oryzae | Rice, Wheat | 12.5 | 98.1 ± 1.8 |
| Colletotrichum gloeosporioides | Mango, Avocado, Papaya | 25 | 90.3 ± 2.9 |
| Phytophthora infestans | Potato, Tomato | >100 | 30.5 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments conducted in this initial screening are provided below.
The fungal pathogens listed in Table 1 were obtained from certified culture collections. All isolates were maintained on Potato Dextrose Agar (PDA) at 25°C. For the antifungal assays, fresh cultures were prepared by transferring a small mycelial plug to the center of a new PDA plate and incubating for 5-7 days, or until the colony reached a desired diameter.
The MIC of this compound was determined using a broth microdilution method.[1][4]
-
Preparation of Fungal Inoculum: A spore suspension or mycelial fragment suspension was prepared from fresh fungal cultures. The concentration was adjusted to 1 × 10⁵ spores/mL or mycelial fragments/mL using a hemocytometer.
-
Preparation of Test Compound: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mg/mL. Serial two-fold dilutions were then prepared in Potato Dextrose Broth (PDB) in a 96-well microtiter plate. The final concentrations ranged from 0.78 to 100 µg/mL. The final DMSO concentration was maintained at ≤1% (v/v) to avoid solvent toxicity.
-
Inoculation and Incubation: Each well was inoculated with 10 µL of the fungal suspension. A positive control (fungal suspension in PDB with 1% DMSO) and a negative control (PDB with 1% DMSO) were included. The plates were incubated at 25°C for 48-72 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that resulted in complete inhibition of visible mycelial growth. The MIC₅₀, the concentration that inhibits 50% of fungal growth, was determined by measuring the optical density at 600 nm using a microplate reader.
The effect of this compound on the radial growth of the fungal pathogens was assessed using the poisoned food technique.
-
Preparation of Amended Media: this compound was incorporated into molten PDA at a final concentration of 50 µg/mL. The amended PDA was then poured into sterile Petri dishes. Control plates contained PDA with an equivalent amount of DMSO.
-
Inoculation: A 5 mm mycelial disc from the edge of an actively growing fungal culture was placed at the center of each plate.
-
Incubation: The plates were incubated at 25°C.
-
Measurement and Calculation: The colony diameter was measured when the fungal growth in the control plate reached the edge of the plate. The percentage of mycelial growth inhibition was calculated using the following formula: Percentage Inhibition = [(dc - dt) / dc] × 100 Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
Visualizations
Diagrams illustrating the experimental workflow and a hypothetical signaling pathway are provided below.
Caption: Workflow for the in vitro screening of this compound.
A putative mechanism of action for this compound is the inhibition of a key enzyme in the ergosterol (B1671047) biosynthesis pathway, a common target for antifungal drugs. The following diagram illustrates this hypothetical signaling pathway.
Caption: Putative signaling pathway of this compound.
Conclusion and Future Directions
The initial screening of this compound demonstrates promising broad-spectrum antifungal activity against several major plant pathogens, with particularly high efficacy against Magnaporthe oryzae and Botrytis cinerea. The compound exhibited lower activity against the oomycete Phytophthora infestans, suggesting a more specific mode of action against true fungi.
Future research will focus on:
-
Elucidating the precise mechanism of action of this compound.
-
Conducting in planta studies to evaluate its efficacy in controlling plant diseases under greenhouse and field conditions.
-
Performing toxicological studies to assess its safety profile for non-target organisms and the environment.
-
Structure-activity relationship (SAR) studies to optimize the antifungal potency and spectrum of activity.
This preliminary data suggests that this compound is a strong candidate for further development as a novel agricultural fungicide.
References
- 1. Inhibition of Fungal and Bacterial Plant Pathogens In Vitro and In Planta with Ultrashort Cationic Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances and Perspectives in the Use of Biocontrol Agents against Fungal Plant Diseases [mdpi.com]
- 4. ANTIFUNGAL ACTIVITY SCREENING OF ANTARCTIC ACTINOBACTERIA AGAINST PHYTOPATHOGENIC FUNGI [scielo.org.co]
Toxicological Profile of Fluconazole on Non-Target Organisms: An In-Depth Technical Guide
Disclaimer: The following technical guide uses fluconazole (B54011) as a representative compound for "Antifungal agent 106" due to the absence of publicly available data on a substance with that specific designation. Fluconazole is a widely used triazole antifungal agent, and the data presented here is based on published scientific literature.
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of the antifungal agent fluconazole on a range of non-target organisms. Fluconazole, a member of the triazole class of fungicides, functions by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes.[1][2][3] While effective against fungal pathogens, its widespread use raises concerns about its potential impact on non-target species in the environment. This document summarizes key toxicity data, details relevant experimental protocols, and illustrates the primary mechanism of action and potential for endocrine disruption through signaling pathway diagrams. The intended audience for this guide includes researchers, scientists, and drug development professionals.
Quantitative Toxicity Data
The ecotoxicological effects of fluconazole have been evaluated across various trophic levels. The following tables summarize the acute and chronic toxicity data for representative non-target organisms.
Aquatic Organisms
| Species | Test Type | Endpoint | Value (mg/L) | Reference |
| Pseudokirchneriella subcapitata (Green Algae) | 72h Growth Inhibition | NOEC | 15.3 | [4] |
| Pseudokirchneriella subcapitata (Green Algae) | 72h Growth Inhibition | LOEC | 19.6 | [4] |
| Raphidocelis subcapitata (Green Algae) | 72h Growth Inhibition | NOEC | 3.06 | |
| Raphidocelis subcapitata (Green Algae) | 72h Growth Inhibition | LOEC | 4.59 | |
| Thamnocephalus platyurus (Crustacean) | 24h Acute | LC50 | >100 | |
| Oryzias latipes (Japanese Rice Fish) | 96h Acute | LC50 | >100 | |
| Gobiocypris rarus (Rare Minnow) | 72h Acute | LC50 | 4.9 | |
| Danio rerio (Zebrafish) Embryos | 96h Exposure | - | Embryotoxic effects at environmentally relevant concentrations (ng/L) |
Terrestrial Organisms
Limited data is available for the direct toxicity of fluconazole to terrestrial invertebrates. However, studies on other triazole fungicides can provide insights into potential effects. For instance, some triazoles have been shown to induce reproductive disorders in earthworms.
Avian Species
Studies on the effects of fluconazole in birds are primarily focused on its therapeutic use. Oral administration to parrots has been studied to determine plasma concentrations for treating fungal infections. While therapeutic doses are established, comprehensive toxicological studies on wild bird populations are scarce. Nystatin is another antifungal used in birds and is noted for its low toxicity.
Mammalian Species
Fluconazole exhibits low acute toxicity in mammalian models. High doses in rats have been associated with neurobehavioral and histopathological effects in the brain and liver. It is not classified as a carcinogen. Some studies have raised concerns about potential developmental toxicity at high doses.
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized ecotoxicological test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.
Algal Growth Inhibition Test (Adapted from OECD Guideline 201)
This test assesses the effects of a substance on the growth of freshwater algae.
-
Test Organism: Pseudokirchneriella subcapitata or Raphidocelis subcapitata.
-
Culture Preparation: An inoculum culture is prepared in a nutrient-rich medium 2-4 days prior to the test to ensure the algae are in an exponential growth phase.
-
Test Solutions: A series of test substance concentrations, typically in a geometric progression, are prepared. A control group (without the test substance) and, if necessary, a solvent control are also prepared.
-
Inoculation: Each test flask is inoculated with a specific starting concentration of algal cells.
-
Incubation: The flasks are incubated for 72 hours under constant illumination and temperature (21-24°C), with continuous shaking to keep the algae suspended.
-
Measurement: Algal growth (biomass) is measured at 24, 48, and 72 hours using methods such as cell counts with a hemocytometer or an electronic particle counter, or by measuring fluorescence.
-
Endpoints: The primary endpoints are the inhibition of growth rate and yield compared to the control. From this, the EC50 (concentration causing 50% inhibition) and NOEC/LOEC values are determined.
Daphnia magna Reproduction Test (Adapted from OECD Guideline 211)
This chronic test evaluates the impact of a substance on the reproductive output of the crustacean Daphnia magna.
-
Test Organism: Juvenile female Daphnia magna (<24 hours old).
-
Test Setup: The test is conducted over 21 days. A semi-static design is common, where the test solutions are renewed three times a week.
-
Test Concentrations: A range of at least five concentrations of the test substance is used, along with a control.
-
Exposure: Individual daphnids are exposed to the test concentrations.
-
Feeding: The daphnids are fed daily with a suitable food source, such as green algae.
-
Observations: Adult mortality and the number of live offspring produced per adult are recorded daily.
-
Endpoints: The primary endpoint is the total number of live young produced per surviving parent at the end of the test. The LOEC, NOEC, and ECx (e.g., EC10, EC20) for reproductive inhibition are calculated.
Fish Early-Life Stage Toxicity Test (Adapted from OECD Guideline 210)
This test is designed to determine the effects of a chemical on the early developmental stages of fish.
-
Test Organism: Fertilized fish eggs (<24 hours post-fertilization) of species such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).
-
Test System: A flow-through or semi-static system is used to expose the developing fish to a range of test concentrations.
-
Duration: The test begins with fertilized eggs and continues until the larvae in the control group have reached the free-feeding stage.
-
Observations: Daily observations are made for mortality, hatching success, and the occurrence of any developmental abnormalities (e.g., edema, skeletal deformities).
-
Measurements: At the end of the test, larval survival and growth (length and weight) are determined.
-
Endpoints: The key endpoints are hatching rate, larval survival, and growth. The LOEC and NOEC are determined for the most sensitive of these endpoints.
Mechanism of Action and Signaling Pathways
Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of fluconazole is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and function. By blocking 14α-demethylase, fluconazole disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and compromising the fungal cell membrane, which ultimately inhibits fungal growth.
Figure 1: Inhibition of Ergosterol Biosynthesis by Fluconazole.
Potential for Endocrine Disruption: Interference with Steroidogenesis
Azole fungicides, including fluconazole, have been shown to interact with cytochrome P450 enzymes in vertebrates, which can lead to endocrine-disrupting effects. These enzymes are critical for the synthesis of steroid hormones (steroidogenesis). For example, fluconazole can inhibit CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP19A1 (aromatase), which are key enzymes in the production of androgens and estrogens, respectively. This inhibition can disrupt the normal balance of sex hormones, potentially leading to adverse effects on reproduction and development in non-target organisms.
Figure 2: Potential Disruption of Steroidogenesis by Fluconazole.
Experimental Workflow: Ecotoxicological Testing
The assessment of the environmental risk of a chemical like fluconazole follows a structured workflow, beginning with simple, acute tests and progressing to more complex, chronic studies if initial results indicate a potential for harm.
Figure 3: Generalized Ecotoxicological Testing Workflow.
Conclusion
Fluconazole generally exhibits low acute toxicity to a range of non-target aquatic and terrestrial organisms. However, there is evidence for potential chronic effects, particularly related to reproduction and development, which may be linked to its capacity to interfere with steroid hormone synthesis. The primary mechanism of action, the inhibition of ergosterol biosynthesis, is well-understood. Further research is warranted to fully elucidate the long-term environmental risks, especially at environmentally relevant concentrations, and to better understand the potential for endocrine disruption in sensitive species and life stages. This guide provides a foundational understanding of the toxicological profile of fluconazole, which can inform risk assessment and guide future research.
References
Methodological & Application
Application Notes and Protocols: In Vitro Susceptibility Testing of Antifungal Agent 106
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for determining the in vitro antifungal activity of the investigational compound, Antifungal Agent 106. The following methodologies are based on established standards for antifungal susceptibility testing, ensuring reproducibility and comparability of results. The primary method detailed is broth microdilution, a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and filamentous fungi.[1][2][3]
Principle of the Test
The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of this compound in a liquid medium.[3] Following incubation, the plates are examined for fungal growth, and the MIC is determined as the lowest concentration of the antifungal agent that substantially inhibits fungal growth compared to a growth control.[4][5]
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Glucose
-
Sterile distilled water
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipettors and sterile tips
-
Spectrophotometer or nephelometer
-
Vortex mixer
-
Sterile saline (0.85%)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a stock solution of 1.6 mg/mL. Ensure complete dissolution by vortexing.
-
This stock solution will be used to prepare the working solutions.
Preparation of RPMI 1640 Medium
-
To prepare 1 liter of RPMI 1640 medium, dissolve 10.4 g of RPMI 1640 powder, 34.53 g of MOPS, and 18 g of glucose in 900 mL of distilled water.[6]
-
Adjust the pH to 7.0 ± 0.1 with 1N NaOH.
-
Bring the final volume to 1 liter with distilled water.
-
Sterilize the medium by filtration through a 0.22 µm filter.
-
Store the sterile medium at 4°C.
Preparation of Fungal Inoculum
For Yeast Isolates (e.g., Candida species):
-
Subculture the yeast isolate onto a Sabouraud Dextrose Agar (B569324) (SDA) plate and incubate at 35°C for 24 hours to ensure purity and viability.
-
Harvest several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm wavelength, the absorbance should be 0.08 to 0.10) or a nephelometer. This corresponds to approximately 1-5 x 10^6 CFU/mL.[6]
-
Dilute this stock suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
For Filamentous Fungi (e.g., Aspergillus species):
-
Subculture the mold isolate onto an SDA plate and incubate at 35°C for 7 days, or until adequate conidiation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Gently rub the surface with a sterile cotton swab.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to a 0.4 McFarland standard (0.09-0.11 absorbance at 530 nm), which corresponds to 0.9-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:50 in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
Broth Microdilution Assay
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate. Well 1 will serve as the drug-free growth control, and well 12 will be the sterility control.
-
Add 200 µL of the diluted this compound working solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will result in a concentration range of, for example, 16 µg/mL to 0.03 µg/mL.
-
Add 100 µL of the final fungal inoculum to wells 1 through 11.
-
Add 100 µL of RPMI 1640 medium to well 12 (sterility control).
-
Incubate the plates at 35°C. For Candida species, incubate for 24 hours.[5] For Aspergillus species, incubate for 48 hours.[5]
Determination of Minimum Inhibitory Concentration (MIC)
-
After incubation, visually inspect the microtiter plates. The sterility control (well 12) should show no growth, and the growth control (well 1) should show turbidity.
-
The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control. For some agents, a fungicidal effect might be observed, in which case the MIC is the lowest concentration with no visible growth.
Data Presentation
The following tables summarize hypothetical MIC data for this compound against common fungal pathogens, in comparison to a standard antifungal agent.
Table 1: In Vitro Susceptibility of Yeast Isolates to this compound
| Organism (n) | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans (50) | This compound | 0.03 - 1 | 0.125 | 0.5 |
| Fluconazole | 0.25 - 8 | 1 | 4 | |
| Candida glabrata (50) | This compound | 0.125 - 4 | 0.5 | 2 |
| Fluconazole | 2 - 64 | 16 | 32 | |
| Candida parapsilosis (50) | This compound | 0.06 - 2 | 0.25 | 1 |
| Fluconazole | 0.5 - 4 | 1 | 2 |
Table 2: In Vitro Susceptibility of Filamentous Fungi to this compound
| Organism (n) | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus (50) | This compound | 0.03 - 0.5 | 0.06 | 0.25 |
| Voriconazole | 0.125 - 1 | 0.25 | 0.5 | |
| Aspergillus flavus (50) | This compound | 0.06 - 1 | 0.125 | 0.5 |
| Voriconazole | 0.25 - 2 | 0.5 | 1 | |
| Aspergillus terreus (50) | This compound | 0.25 - 4 | 1 | 2 |
| Amphotericin B | 1 - 8 | 2 | 4 |
Visualizations
Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.
Caption: Hypothetical signaling pathway for the mechanism of action of an antifungal agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reviberoammicol.com [reviberoammicol.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Compound Z31
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] It is a critical parameter in drug discovery and development, providing a quantitative measure of a compound's potency against a specific pathogen.[3] MIC values are essential for evaluating new antimicrobial agents, guiding therapeutic strategies, and monitoring the emergence of drug-resistant strains.[2][4] This application note provides detailed protocols for determining the MIC of Compound Z31, a novel investigational antimicrobial agent, using the broth microdilution and agar (B569324) dilution methods.
Core Principles of MIC Determination
MIC testing relies on challenging a standardized population of microorganisms with serial dilutions of an antimicrobial compound under controlled laboratory conditions. The two primary methods for determining MIC values are broth dilution and agar dilution.
-
Broth Dilution: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium. The dilutions are then inoculated with a standardized suspension of the test microorganism and incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be performed in tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution).
-
Agar Dilution: In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations. A standardized inoculum of the microorganism is then spotted onto the surface of the agar plates. Following incubation, the MIC is identified as the lowest concentration of the agent that prevents colony formation.
The choice of method may depend on the specific characteristics of the compound being tested, the microorganism, and the laboratory's resources. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for performing and interpreting MIC tests.
Experimental Protocols
This section provides detailed step-by-step protocols for determining the MIC of Compound Z31 using both broth microdilution and agar dilution methods.
Protocol 1: Broth Microdilution Method
This is a widely used method due to its efficiency and suitability for testing multiple compounds or isolates simultaneously.
Materials:
-
Compound Z31 stock solution (of known concentration)
-
Sterile 96-well round-bottom microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™)
-
Sterile petri dishes
-
Multipipettor and sterile pipette tips
-
Incubator (35-37°C)
-
ELISA plate reader (optional, for spectrophotometric reading)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
Procedure:
-
Preparation of Compound Z31 Dilutions:
-
Prepare a working stock solution of Compound Z31 in the appropriate solvent and then dilute it in CAMHB to twice the highest desired final concentration.
-
Using a multipipettor, add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x Compound Z31 working stock to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10. Discard the final 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 5 µL of the standardized bacterial suspension. Do not inoculate column 12.
-
Seal the plate or cover it with a lid and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Compound Z31 at which there is no visible growth (i.e., the well is clear).
-
Growth is indicated by turbidity or a pellet of cells at the bottom of the well. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Results can also be read using a plate reader to measure optical density (OD).
-
Workflow for Broth Microdilution MIC Assay
References
Application Note: Evaluating the Cell Membrane Permeability Effects of Antifungal Agent 106
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The fungal cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of ions and molecules. Its unique composition, particularly the presence of ergosterol (B1671047) instead of cholesterol, makes it a prime target for antifungal drug development.[1] Many established and novel antifungal agents exert their effects by disrupting the structure and function of the fungal cell membrane, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[2][3] Antifungal Agent 106 is a novel investigational compound with potential antifungal activity. This application note provides detailed protocols to assess the effects of this compound on the cell membrane permeability of pathogenic fungi, such as Candida albicans.
The methodologies described herein utilize fluorescent dyes that are sensitive to changes in membrane integrity. Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, while SYTOX Green is a high-affinity nucleic acid stain that only enters cells with compromised plasma membranes. By measuring the fluorescence of these dyes upon exposure to this compound, researchers can quantify the extent of membrane damage.
Principle of the Assay
This protocol is based on the principle that cells with compromised plasma membranes lose their ability to exclude certain dyes. When the cell membrane integrity is breached by an agent like this compound, membrane-impermeable fluorescent dyes can enter the cell and bind to intracellular components, resulting in a significant increase in fluorescence. This increase in fluorescence is directly proportional to the degree of membrane permeabilization.
Materials and Reagents
-
Candida albicans strain (e.g., ATCC 90028)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Sabouraud Dextrose Broth (SDB)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Propidium Iodide (PI) solution (1 mg/mL stock in water)
-
SYTOX Green nucleic acid stain (5 mM stock in DMSO)
-
Positive control (e.g., Amphotericin B or a high concentration of ethanol)
-
Negative control (vehicle, e.g., DMSO)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection capabilities
-
Centrifuge
-
Hemocytometer or spectrophotometer for cell counting
Experimental Protocols
Protocol 1: Propidium Iodide (PI) Uptake Assay
This protocol measures the uptake of propidium iodide, a fluorescent dye that enters cells with damaged membranes and intercalates with DNA, leading to a significant increase in fluorescence.
-
Fungal Cell Culture Preparation:
-
Inoculate C. albicans in SDB and grow overnight at 30°C with agitation.
-
Harvest the cells by centrifugation (3000 x g for 5 minutes).
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in PBS to a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microplate, add 100 µL of the fungal cell suspension to each well.
-
Add serial dilutions of this compound to the wells. Include a positive control (e.g., Amphotericin B at a concentration known to permeabilize the membrane) and a negative control (vehicle).
-
Incubate the plate at 30°C for a predetermined time course (e.g., 1, 2, 4 hours).
-
-
PI Staining and Measurement:
-
Add 1 µL of PI stock solution to each well (final concentration of 10 µg/mL).
-
Incubate the plate in the dark at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 535 nm and an emission wavelength of 617 nm.
-
Protocol 2: SYTOX Green Uptake Assay
SYTOX Green is a high-affinity nucleic acid stain that does not cross the membrane of live cells. This assay provides a sensitive measure of membrane permeabilization.
-
Fungal Cell Culture Preparation:
-
Follow the same procedure as described in Protocol 1 for preparing the fungal cell suspension.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microplate, add 100 µL of the fungal cell suspension to each well.
-
Add serial dilutions of this compound, a positive control, and a negative control to the wells.
-
-
SYTOX Green Staining and Measurement:
-
Add 0.2 µL of SYTOX Green stock solution to each well (final concentration of 1 µM).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Data Presentation
The following tables summarize hypothetical data from the cell membrane permeability assays.
Table 1: Propidium Iodide Uptake in C. albicans Treated with this compound
| Concentration of this compound (µg/mL) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Permeabilized Cells (Normalized to Positive Control) |
| 0 (Vehicle Control) | 150 | 15 | 0% |
| 1 | 250 | 25 | 8% |
| 5 | 800 | 75 | 50% |
| 10 | 1500 | 120 | 95% |
| 20 | 1600 | 130 | 100% |
| Positive Control (Amphotericin B) | 1600 | 150 | 100% |
Table 2: SYTOX Green Uptake in C. albicans Treated with this compound
| Concentration of this compound (µg/mL) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Permeabilized Cells (Normalized to Positive Control) |
| 0 (Vehicle Control) | 100 | 10 | 0% |
| 1 | 350 | 30 | 15% |
| 5 | 1200 | 110 | 65% |
| 10 | 1900 | 160 | 98% |
| 20 | 2000 | 180 | 100% |
| Positive Control (Ethanol 70%) | 2000 | 200 | 100% |
Visualizations
Caption: Workflow for assessing cell membrane permeability.
Caption: Postulated mechanism of this compound.
Discussion
The results from both the propidium iodide and SYTOX Green uptake assays provide quantitative evidence of the dose-dependent effect of this compound on the cell membrane permeability of C. albicans. A significant increase in fluorescence with increasing concentrations of the agent suggests a mechanism of action that involves the disruption of the fungal cell membrane. The positive controls, Amphotericin B and ethanol, are known to permeabilize cell membranes and serve as a benchmark for the maximum effect.
The disruption of the cell membrane is a common mechanism for a variety of antifungal agents.[2] For instance, polyenes like Amphotericin B bind to ergosterol, forming pores in the membrane, which leads to leakage of cellular contents.[2] Azoles and allylamines, on the other hand, inhibit enzymes involved in the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which also compromises membrane integrity. The data for this compound suggest a direct or indirect effect on membrane structure, warranting further investigation into its specific molecular target.
Further studies could include electron microscopy to visualize morphological changes to the cell membrane and assays to measure the leakage of specific intracellular components, such as ATP or potassium ions, to further elucidate the mechanism of action of this compound.
Conclusion
The protocols described in this application note provide a robust and reproducible method for evaluating the effects of this compound on fungal cell membrane permeability. The use of fluorescent dyes such as propidium iodide and SYTOX Green offers a sensitive and quantitative approach to screen and characterize novel antifungal compounds that target the fungal cell membrane.
References
Application Notes and Protocols for Field Trial Methodology: Testing New Fungicides Against Monilinia fructicola
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monilinia fructicola is the fungal pathogen responsible for brown rot, a devastating disease affecting stone fruits such as peaches, cherries, plums, and nectarines. The disease can cause significant yield losses both pre- and post-harvest.[1][2] Effective management of brown rot heavily relies on the application of fungicides. The development of new, effective fungicides is crucial, particularly with the emergence of resistant strains to existing treatments.[3][4]
These application notes provide a comprehensive guide to conducting field trials to evaluate the efficacy of new fungicides against Monilinia fructicola. The protocols outlined below cover experimental design, treatment application, data collection, and analysis to ensure robust and reliable results.
Experimental Protocols
Protocol 1: Field Site Selection and Experimental Design
-
Site Selection:
-
Choose an orchard with a history of brown rot incidence to ensure natural disease pressure.
-
Select trees of the same cultivar, age, and vigor to minimize variability.[5]
-
Ensure the site has uniform soil type, topography, and irrigation.
-
-
Experimental Design:
-
Employ a Randomized Complete Block Design (RCBD) to account for field variability.[6]
-
Each block should contain one plot for each treatment, including an untreated control.[7]
-
A typical trial will include:
-
Untreated Control (water spray)
-
New Fungicide (at various concentrations)
-
Standard Commercial Fungicide (positive control)
-
-
Each treatment plot should consist of a minimum of 3-5 trees.
-
Replicate each block at least four times to ensure statistical power.[6]
-
Protocol 2: Inoculum Preparation and Application (Optional)
For sites with low or unpredictable natural inoculum, artificial inoculation can ensure consistent disease pressure.
-
Isolate Culture:
-
Spore Suspension:
-
Harvest conidia by flooding the PDA plates with sterile distilled water containing a wetting agent (e.g., Tween 80).
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Inoculation:
-
Apply the spore suspension to the fruit on the trees, typically 24 hours before fungicide application, to simulate a natural infection event. Inoculation can be performed by spraying the suspension until runoff.
-
Protocol 3: Fungicide Application
-
Timing:
-
Applications should be timed according to the phenological stage of the fruit trees. Key timings include:
-
Utilize disease forecasting models, if available, to time applications based on weather conditions conducive to infection (e.g., temperature and wetness duration).[11]
-
-
Application Method:
-
Use a calibrated airblast sprayer to ensure thorough coverage of the trees.
-
Apply fungicides according to the manufacturer's recommended rates.
-
Record the volume of spray applied to each plot.
-
Protocol 4: Data Collection
-
Pre-Harvest Evaluation:
-
Disease Incidence: At commercial maturity, randomly select 100-200 fruits per plot and record the percentage of fruit with brown rot symptoms.
-
Disease Severity: For infected fruit, assess the percentage of the fruit surface covered by rot and sporulation using a rating scale (e.g., 0-4, where 0 = no disease, 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = >75% of fruit affected).[8]
-
-
Post-Harvest Evaluation:
-
Harvest a representative sample of healthy-appearing fruit (e.g., 50-100 fruits) from each plot.
-
Store the fruit under conditions that simulate commercial storage (e.g., 0-5°C for a specified period).[2]
-
After cold storage, move the fruit to a shelf-life environment (e.g., 20°C) for several days.[2]
-
Record the incidence and severity of brown rot that develops during the post-harvest period.
-
-
Phytotoxicity:
-
Throughout the trial, visually assess trees for any signs of phytotoxicity, such as leaf burn, discoloration, or fruit russeting.
-
-
Yield Data:
-
At harvest, record the total weight of marketable fruit from each plot.
-
-
Environmental Data:
-
Throughout the trial, record daily temperature, rainfall, and leaf wetness duration.[6]
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison between treatments.
Table 1: Pre-Harvest Efficacy of Fungicide Treatments against Brown Rot
| Treatment | Application Rate | Disease Incidence (%) | Disease Severity (0-4) |
| Untreated Control | - | ||
| New Fungicide - Low Rate | X g/ha | ||
| New Fungicide - High Rate | Y g/ha | ||
| Standard Fungicide | Z g/ha |
Table 2: Post-Harvest Efficacy of Fungicide Treatments against Brown Rot
| Treatment | Application Rate | Post-Harvest Incidence (%) | Post-Harvest Severity (0-4) |
| Untreated Control | - | ||
| New Fungicide - Low Rate | X g/ha | ||
| New Fungicide - High Rate | Y g/ha | ||
| Standard Fungicide | Z g/ha |
Table 3: Impact of Fungicide Treatments on Crop Yield and Phytotoxicity
| Treatment | Application Rate | Marketable Yield ( kg/plot ) | Phytotoxicity Rating (0-5) |
| Untreated Control | - | ||
| New Fungicide - Low Rate | X g/ha | ||
| New Fungicide - High Rate | Y g/ha | ||
| Standard Fungicide | Z g/ha |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a fungicide field trial against M. fructicola.
Monilinia fructicola Disease Cycle and Fungicide Intervention Points
Caption: Monilinia fructicola disease cycle with fungicide intervention points.
References
- 1. [PDF] Efficiency of fungicides in the control of brown rot in peaches and its relationship with physiological parameters of the fruits | Semantic Scholar [semanticscholar.org]
- 2. Efficiency of fungicides in the control of brown rot in peaches a...: Ingenta Connect [ingentaconnect.com]
- 3. open.clemson.edu [open.clemson.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchsoln.com [researchsoln.com]
- 7. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Brown Rot of Stone Fruits [apsnet.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing Antifungal Agent 106 Stock Solutions for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accuracy and reproducibility of in vitro and in vivo bioassays for antifungal drug discovery and development are critically dependent on the proper preparation of test agent stock solutions. Antifungal Agent 106, a novel compound under investigation, requires a standardized protocol to ensure consistent results across different experimental setups. Due to its low aqueous solubility, the use of an organic solvent is necessary for the preparation of a high-concentration primary stock solution. This document provides a detailed methodology for preparing, storing, and diluting this compound for various bioassays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in biological assays. The following table summarizes the key properties. (Note: As specific data for "this compound" is not publicly available, placeholder values are used. Researchers should substitute these with their experimentally determined data).
| Property | Value (Example) | Notes |
| Molecular Formula | C₂₀H₂₅N₅O₃ | To be determined by elemental analysis and mass spectrometry. |
| Molecular Weight | 399.45 g/mol | Used for calculating molar concentrations. |
| Appearance | White to off-white crystalline solid | Visual inspection. |
| Melting Point | 150-155°C | To be determined by differential scanning calorimetry. |
| Aqueous Solubility | < 0.001 mg/mL | Highlights the need for an organic solvent for stock preparation.[1] |
| UV/Vis λmax | 275 nm | Wavelength of maximum absorbance, useful for concentration determination where applicable. |
Solvent Selection and Solubility Testing
The choice of solvent is a critical first step. The ideal solvent must completely dissolve this compound, be miscible with the assay medium, and exhibit minimal toxicity to the fungal isolates at the final working concentration.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for poorly water-soluble compounds and is recommended as the primary solvent for this compound.[1][2]
Solubility Data (Example)
| Solvent | Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 125 mM) | Recommended for primary stock solution.[3] High-purity, anhydrous grade DMSO should be used.[3] |
| Ethanol | ~10 mg/mL | Can be considered as an alternative, but may have higher toxicity to some fungal strains. |
| Water | < 0.001 mg/mL | Not suitable for primary stock solution preparation. |
| Acetone | ~25 mg/mL | Another potential alternative, but solvent toxicity must be carefully evaluated.[4] |
| Methanol | ~15 mg/mL | Similar to ethanol, requires careful toxicity assessment.[4] |
It is crucial to perform a solvent toxicity control experiment to determine the maximum concentration of the chosen solvent that does not inhibit the growth of the specific fungal strains being tested. For most fungi, a final DMSO concentration of ≤1% (v/v) in the culture medium is generally well-tolerated.[1][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. A 10 mM stock is a common starting point for many small molecules.[3]
Materials:
-
This compound powder (analytical standard)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile, filter-barrier pipette tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 399.45 g/mol * 0.001 L * 1000 mg/g = 3.99 mg
-
Weigh the compound: Accurately weigh approximately 3.99 mg of this compound powder into a sterile vial.
-
Add solvent: Add 1 mL of sterile, anhydrous DMSO to the vial containing the powder.
-
Dissolution: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary, but stability at that temperature should be considered.[6]
-
Sterilization (Optional): If required for the specific bioassay, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.[6]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.[3][6] Store the aliquots protected from light at -20°C or -80°C.[6][7] Properly stored, stock solutions in DMSO are typically stable for several months.[3]
Protocol 2: Preparation of Working Solutions for Broth Microdilution Assay
This protocol outlines the serial dilution of the primary stock solution to prepare working solutions for a typical antifungal susceptibility test, such as a broth microdilution assay.[1]
Materials:
-
10 mM this compound primary stock solution in DMSO
-
Sterile fungal growth medium (e.g., RPMI-1640, Potato Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Multichannel pipettor and sterile pipette tips
Procedure:
-
Thaw Primary Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature and vortex gently to ensure it is fully redissolved.[3]
-
Intermediate Dilution: Prepare an intermediate dilution from the primary stock. For example, to achieve a top concentration of 100 µg/mL in the assay, the stock can be diluted in the growth medium. Note: It is crucial to ensure that the DMSO concentration at this stage and in the final assay does not exceed the tolerated limit (e.g., ≤1%).
-
Serial Dilutions in Microtiter Plate: a. Add 100 µL of the fungal growth medium to wells 2 through 12 of a designated column in the 96-well plate. b. Prepare the starting concentration by adding, for example, 200 µL of a 100 µg/mL intermediate solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this process from well 2 to well 10, discarding the final 100 µL from well 10.[1] e. Well 11 serves as the solvent control, containing the fungal inoculum in medium with the same final concentration of DMSO as the test wells (e.g., 1%).[1] f. Well 12 serves as the growth control, containing only the fungal inoculum in the medium.[1]
-
Inoculation: Add the prepared fungal inoculum to each well (typically 100 µL, resulting in a final volume of 200 µL in wells 2-12 and a 1:2 dilution of the antifungal agent concentrations).
Summary of Key Parameters
| Parameter | Recommendation | Reference |
| Primary Solvent | Anhydrous, sterile Dimethyl Sulfoxide (DMSO) | [2][3] |
| Primary Stock Concentration | 10 mM (or at least 100-200 times the highest concentration to be tested) | [3][8] |
| Final Solvent Concentration in Assay | ≤1% (v/v); must be determined for each fungal species | [1][5] |
| Stock Solution Storage | Aliquoted in single-use volumes, protected from light | [6] |
| Storage Temperature | -20°C or -80°C | [6][7] |
Workflow and Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peerj.com [peerj.com]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Spore Germination Inhibition Assay using Antifungal Agent 106
Introduction
Fungal spores are resilient structures responsible for the dissemination and survival of fungal species. Under favorable conditions, spores undergo a complex process called germination, leading to the formation of hyphae and subsequent vegetative growth. For pathogenic fungi, spore germination is a critical step in initiating infection in hosts.[1][2] The inhibition of this process is a key strategy in the development of novel antifungal therapeutics.[2][3] Antifungal agent 106 is a compound under investigation for its potential to inhibit fungal spore germination. This application note provides a detailed protocol for assessing the efficacy of this compound in inhibiting spore germination of a model filamentous fungus.
Principle of the Assay
The spore germination inhibition assay is a quantitative method used to determine the concentration at which an antifungal compound can effectively prevent or reduce the germination of fungal spores. The assay involves incubating a standardized suspension of fungal spores with various concentrations of the antifungal agent. After a defined incubation period, the percentage of germinated spores is determined microscopically. A spore is typically considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.[4] The results are often expressed as the IC50 (half-maximal inhibitory concentration), which is the concentration of the antifungal agent required to inhibit spore germination by 50%.
Materials and Reagents
-
Fungal culture (e.g., Aspergillus fumigatus, Penicillium chrysogenum)[5]
-
Sterile distilled water
-
Sterile phosphate-buffered saline (PBS)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Culture medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth)[6]
-
Hemocytometer or spectrophotometer
-
Microscope slides and coverslips
-
96-well microtiter plates[6]
-
Incubator
-
Micropipettes and sterile tips
Experimental Protocols
Protocol 1: Preparation of Fungal Spore Suspension
-
Fungal Culture: Grow the selected fungal species on a suitable agar (B569324) medium until sporulation is observed.
-
Spore Harvesting: Flood the surface of the agar plate with sterile PBS. Gently scrape the surface with a sterile loop to dislodge the spores.
-
Filtration: Filter the spore suspension through sterile glass wool or multiple layers of sterile cheesecloth to remove mycelial fragments.
-
Washing: Centrifuge the spore suspension, discard the supernatant, and resuspend the spore pellet in sterile PBS. Repeat this washing step twice.
-
Spore Concentration Determination: Determine the spore concentration using a hemocytometer or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) and correlating it to a standard curve.
-
Final Suspension: Adjust the concentration of the spore suspension to the desired working concentration (e.g., 1 x 10^6 spores/mL) in the appropriate culture medium.
Protocol 2: Spore Germination Inhibition Assay
-
Preparation of Test Concentrations: Prepare a serial dilution of the this compound stock solution in the culture medium to achieve the desired final concentrations. Include a solvent control (medium with the same concentration of solvent used to dissolve the agent) and a negative control (medium only).
-
Assay Setup: In a 96-well microtiter plate, add 50 µL of the prepared spore suspension to each well.
-
Treatment: Add 50 µL of each concentration of this compound, the solvent control, and the negative control to the respective wells. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at the optimal temperature for the specific fungus (e.g., 25-37°C) for a predetermined time (e.g., 6-24 hours), allowing for germination in the control wells.[4][7][8][9]
-
Microscopic Examination: After incubation, take a small aliquot from each well and place it on a microscope slide.
-
Data Collection: Under a microscope, count a minimum of 100 spores per replicate and determine the number of germinated and non-germinated spores.[4]
-
Calculation: Calculate the percentage of spore germination inhibition for each concentration using the following formula: % Inhibition = [1 - (Germinated spores in treatment / Germinated spores in negative control)] x 100
Data Presentation
The quantitative data from the spore germination inhibition assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
| This compound Concentration (µg/mL) | Mean Germination (%) | Standard Deviation | % Inhibition |
| 0 (Negative Control) | 95.3 | ± 2.1 | 0.0 |
| 0 (Solvent Control) | 94.8 | ± 2.5 | 0.5 |
| 1 | 82.1 | ± 3.4 | 13.9 |
| 5 | 65.7 | ± 4.1 | 31.1 |
| 10 | 48.2 | ± 3.8 | 49.4 |
| 25 | 21.5 | ± 2.9 | 77.4 |
| 50 | 5.4 | ± 1.5 | 94.3 |
| 100 | 0.8 | ± 0.5 | 99.2 |
Visualizations
Experimental Workflow
Caption: Workflow for the spore germination inhibition assay.
Hypothesized Signaling Pathway Inhibition
Fungal spore germination is regulated by complex signaling pathways that respond to environmental cues.[1][10] Antifungal agents can inhibit this process by targeting key components of these pathways. Common targets include pathways involved in nutrient sensing, such as the cAMP-PKA and MAPK pathways, which are crucial for initiating the metabolic activity required for germination.[10][11]
References
- 1. Pathways of Pathogenicity: Transcriptional Stages of Germination in the Fatal Fungal Pathogen Rhizopus delemar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spore Germination as a Target for Antifungal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spore Germination as a Target for Antifungal Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. journalarrb.com [journalarrb.com]
- 10. Special Issue “Signal Transductions in Fungi” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Protocol for evaluating the curative and preventative activity of Antifungal agent 106
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of protocols for evaluating the curative and preventative activity of a novel investigational compound, Antifungal Agent 106. The methodologies described herein are based on established global standards, including those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure the generation of reproducible and comparable data.[1][2][3][4][5] Adherence to these standardized procedures is critical for the robust assessment of new antifungal candidates.
The protocols are divided into two main sections: in vitro assays to determine the preventative activity by measuring the minimum inhibitory concentration (MIC), and in vivo studies in a murine model to assess the curative efficacy of this compound against systemic fungal infections.
Part 1: In Vitro Preventative Activity Assessment
The primary method for evaluating the in vitro preventative activity of this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the antifungal agent that inhibits the visible growth of a fungus under standardized laboratory conditions.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI document M27 for yeasts and M38 for filamentous fungi.
1. Preparation of this compound:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). The final concentration of the solvent in the test wells should not exceed 1% to avoid inhibiting fungal growth.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to create a range of test concentrations.
2. Fungal Inoculum Preparation:
-
Yeast (e.g., Candida albicans):
-
Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.
-
Prepare a suspension of the yeast colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Molds (e.g., Aspergillus fumigatus):
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a hemocytometer.
-
3. Broth Microdilution Assay Procedure:
-
Dispense 100 µL of each dilution of this compound into the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for most molds.
4. Endpoint Determination (MIC Reading):
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control. For agents like Amphotericin B, the endpoint is complete inhibition of growth. The reading can be done visually or using a spectrophotometer.
Data Presentation: In Vitro Susceptibility
Quantitative data from the MIC testing should be summarized in a clear, tabular format.
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Comparator Drug MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Fluconazole | |
| Candida glabrata | Clinical Isolate 1 | Caspofungin | |
| Aspergillus fumigatus | ATCC 204305 | Voriconazole | |
| Cryptococcus neoformans | Clinical Isolate 2 | Amphotericin B |
Workflow for In Vitro Preventative Activity Assessment
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Part 2: In Vivo Curative Activity Assessment
In vivo studies are essential to evaluate the therapeutic efficacy of this compound in a living organism. A standard murine model of systemic fungal infection is described below. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Experimental Protocol: Murine Model of Systemic Candidiasis
1. Animals:
-
Use immunocompromised mice (e.g., neutropenic mice induced by cyclophosphamide) to establish a robust infection.
-
House the animals in a controlled environment with access to sterile food and water.
2. Infection:
-
Prepare an inoculum of Candida albicans as described in the in vitro protocol.
-
Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal suspension.
3. Treatment Groups:
-
Divide the infected mice into the following groups (n=10-15 mice per group):
-
Vehicle Control: Infected and treated with the vehicle used to dissolve this compound.
-
This compound: Infected and treated with different doses of this compound.
-
Comparator Drug: Infected and treated with a standard-of-care antifungal (e.g., fluconazole).
-
4. Drug Administration:
-
Initiate treatment at a specified time post-infection (e.g., 24 hours).
-
Administer this compound and the comparator drug via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a defined period (e.g., 7 days).
5. Evaluation of Efficacy:
-
Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.
-
Fungal Burden Study:
-
At specific time points post-infection (e.g., day 3 and day 7 of treatment), euthanize a subset of mice from each group.
-
Aseptically remove target organs (e.g., kidneys, spleen, liver).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate them on suitable agar medium.
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the fungal load per gram of tissue.
-
Data Presentation: In Vivo Efficacy
Table 1: Survival Data
| Treatment Group | Dose (mg/kg) | Number of Mice | Median Survival Time (Days) | Percent Survival (%) |
| Vehicle Control | - | 15 | ||
| This compound | Low Dose | 15 | ||
| This compound | Mid Dose | 15 | ||
| This compound | High Dose | 15 | ||
| Comparator Drug | Standard Dose | 15 |
Table 2: Fungal Burden in Kidneys (Log10 CFU/gram)
| Treatment Group | Dose (mg/kg) | Day 3 Post-Treatment | Day 7 Post-Treatment |
| Vehicle Control | - | ||
| This compound | Low Dose | ||
| This compound | Mid Dose | ||
| This compound | High Dose | ||
| Comparator Drug | Standard Dose |
Workflow for In Vivo Curative Activity Assessment
Caption: Workflow for the in vivo evaluation of curative activity.
Part 3: Investigating the Mechanism of Action
While the primary focus is on curative and preventative activity, understanding the mechanism of action of this compound is crucial for its development. The following are suggested initial experiments.
1. Ergosterol (B1671047) Biosynthesis Pathway:
-
Many antifungal agents target the ergosterol biosynthesis pathway.
-
Protocol: Treat fungal cells with this compound and analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS) to identify any accumulation of sterol precursors, which would suggest inhibition of a specific enzyme in the pathway.
2. Cell Wall Integrity Pathway:
-
The fungal cell wall is another common target. Echinocandins, for example, inhibit β-1,3-D-glucan synthesis.
-
Protocol: Assess the susceptibility of fungal cells to this compound in the presence of cell wall stressors like Calcofluor White or Congo Red. Increased susceptibility would suggest a role in maintaining cell wall integrity.
3. Nucleic Acid and Protein Synthesis:
-
Some antifungals interfere with DNA, RNA, or protein synthesis.
-
Protocol: Perform macromolecule synthesis assays by measuring the incorporation of radiolabeled precursors (e.g., [³H]uridine for RNA, [³H]leucine for protein) in the presence of this compound.
Potential Signaling Pathways Targeted by Antifungal Agents
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 2.5. Antifungal Susceptibility Test [bio-protocol.org]
- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Antifungal Agent 106 in Integrated Pest Management (IPM) for Stone Fruits
Disclaimer: Antifungal agent 106 is identified as a potent mTOR (mechanistic Target of Rapamycin) inhibitor.[1][2][3] As of the latest available data, specific studies on its application in agriculture, particularly for integrated pest management (IPM) in stone fruits, are not publicly documented. The following application notes and protocols are therefore presented as a hypothetical framework for research and development purposes. This document is intended for researchers, scientists, and drug development professionals to explore the potential of mTOR inhibitors like this compound as a novel fungicide.
Introduction
Stone fruits are highly susceptible to a variety of fungal diseases, with brown rot, caused by Monilinia spp., being a major cause of economic losses both pre- and post-harvest.[3][4] The Target of Rapamycin (TOR) signaling pathway is a highly conserved cellular pathway in eukaryotes, including fungi, that regulates cell growth, proliferation, and metabolism in response to nutrient availability and environmental cues. The TOR pathway is a promising target for the development of new fungicides, as its disruption can lead to significant growth defects and a reduction in the pathogenicity of fungal plant pathogens. This compound, a known mTOR inhibitor, presents a potential new mode of action for managing stone fruit diseases within an IPM framework.
Hypothetical Mechanism of Action
This compound is hypothesized to act by inhibiting the TOR kinase in fungal pathogens. In fungi, the TOR pathway is central to processes such as ribosome biogenesis, protein synthesis, and nutrient sensing. By inhibiting TOR, this compound would likely disrupt these essential cellular functions, leading to the suppression of fungal growth, sporulation, and infection. This targeted action could also potentially reduce the development of resistance compared to fungicides with other modes of action.
References
Application Notes and Protocols: Greenhouse Efficacy Testing of Antifungal Agent 106 on Stone Fruit
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for evaluating the efficacy of a novel antifungal agent, designated "Antifungal Agent 106," against key fungal pathogens of stone fruit under controlled greenhouse conditions. The primary objectives of this protocol are to determine the agent's effectiveness in preventing and controlling brown rot, caused by Monilinia fructicola, and powdery mildew, caused by Podosphaera pannosa, on peach (Prunus persica).
These protocols are designed to yield robust and reproducible data to support the development and registration of new antifungal products. The methodologies outlined below cover plant material maintenance, inoculum preparation, inoculation procedures, antifungal agent application, and disease assessment.
Assumed Characteristics of this compound
For the purpose of this protocol, this compound is a hypothetical, locally systemic fungicide formulated as a soluble concentrate (SC). It is presumed to have both protective and curative properties. The proposed application method is foliar spray.
Experimental Protocol: Brown Rot (Monilinia fructicola) on Peach Fruit
This protocol is designed to assess the efficacy of this compound in controlling brown rot on mature peach fruit.
3.1. Materials
-
Mature, disease-free peach fruit (e.g., cv. 'Redhaven'), uniform in size and ripeness.
-
Isolate of Monilinia fructicola.
-
Potato Dextrose Agar (PDA) for fungal culture.
-
Sterile distilled water.
-
Tween-80 or similar surfactant.
-
This compound.
-
Positive control fungicide (e.g., a commercial standard).
-
Negative control (water or formulation blank).
-
Humid chambers (e.g., plastic containers with lids).
-
Sterile inoculation needle.
-
Micropipette.
-
Spraying equipment calibrated for fine mist application.
3.2. Experimental Design
-
Treatments:
-
T1: this compound - Dose 1 (e.g., X mg/L)
-
T2: this compound - Dose 2 (e.g., 2X mg/L)
-
T3: Positive Control (Standard Fungicide at recommended rate)
-
T4: Negative Control (Water or formulation blank)
-
T5: Untreated, Inoculated Control
-
-
Replicates: Minimum of 4 replicates per treatment.
-
Experimental Unit: A group of 10 peach fruits.
-
Arrangement: Completely Randomized Design (CRD).
3.3. Methodology
3.3.1. Inoculum Preparation
-
Culture Monilinia fructicola on PDA plates for 7-10 days at 20-25°C to encourage sporulation.[1]
-
Flood the plates with sterile distilled water containing a surfactant (e.g., 0.01% Tween-80) and gently scrape the surface with a sterile loop to dislodge conidia.
-
Filter the resulting suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial concentration to 1 x 10^5 conidia/mL using a hemocytometer.[2]
3.3.2. Fruit Inoculation
-
Surface sterilize peach fruit by wiping with 70% ethanol (B145695) and allow to air dry.
-
For wounded inoculation, create a uniform, shallow wound (e.g., 1 mm deep) in the equatorial region of each fruit with a sterile needle.
-
Apply a 10 µL droplet of the prepared M. fructicola conidial suspension directly onto the wound or the unwounded surface for non-wounded assays.[2]
-
Allow the inoculum to air dry for approximately 1-2 hours.
3.3.3. Antifungal Application
-
Protective Assay: Apply this compound and control treatments 24 hours before inoculation.
-
Curative Assay: Apply this compound and control treatments 24 hours after inoculation.
-
Prepare the spray solutions of this compound and the positive control at the desired concentrations.
-
Spray the fruit until runoff, ensuring complete coverage.
-
Allow the fruit to air dry completely.
3.3.4. Incubation
-
Place the treated and inoculated fruit in humid chambers.
-
Incubate at 20-25°C with high relative humidity (>90%) for 5-7 days.[1][2]
3.4. Data Collection and Analysis
At 5 and 7 days post-inoculation, assess the following:
-
Disease Incidence (%): The percentage of fruit showing any brown rot symptoms.[3]
-
Disease Severity (Lesion Diameter): Measure the diameter of the brown rot lesion in millimeters (mm).[2][3]
3.5. Data Presentation
| Treatment | Application Rate | Mean Disease Incidence (%) [5 DAI] | Mean Disease Incidence (%) [7 DAI] | Mean Lesion Diameter (mm) [5 DAI] | Mean Lesion Diameter (mm) [7 DAI] |
| This compound | X mg/L | ||||
| This compound | 2X mg/L | ||||
| Positive Control | Rec. Rate | ||||
| Negative Control | - | ||||
| Untreated, Inoculated | - |
DAI: Days After Inoculation
Experimental Protocol: Powdery Mildew (Podosphaera pannosa) on Peach Seedlings
This protocol evaluates the efficacy of this compound in controlling powdery mildew on young peach seedlings.
4.1. Materials
-
Peach seedlings (e.g., cv. 'Lovell') at the 4-6 true leaf stage, free of disease.
-
Source of Podosphaera pannosa inoculum (infected leaves).
-
This compound.
-
Positive control fungicide.
-
Negative control (water or formulation blank).
-
Greenhouse with controlled temperature and humidity.
-
Spraying equipment.
4.2. Experimental Design
-
Treatments:
-
T1: this compound - Dose 1 (e.g., Y mg/L)
-
T2: this compound - Dose 2 (e.g., 2Y mg/L)
-
T3: Positive Control (Standard Fungicide at recommended rate)
-
T4: Negative Control (Water or formulation blank)
-
T5: Untreated, Inoculated Control
-
-
Replicates: 5-10 individual seedlings per treatment.
-
Arrangement: Randomized Complete Block Design (RCBD) to account for potential environmental gradients in the greenhouse.
4.3. Methodology
4.3.1. Inoculum Preparation and Inoculation
-
Select peach leaves heavily infected with P. pannosa.
-
Inoculate healthy seedlings by gently shaking or tapping the infected leaves over them to release conidia.
-
Alternatively, create a conidial suspension by washing infected leaves in sterile water and spraying it onto the seedlings.
-
Maintain high humidity for 24 hours post-inoculation to promote infection.
4.3.2. Antifungal Application
-
Protective Assay: Apply treatments 24 hours before inoculation.
-
Curative Assay: Apply treatments 48-72 hours after the first appearance of powdery mildew symptoms.
-
Prepare spray solutions of this compound and controls.
-
Spray seedlings to the point of runoff.
-
Allow plants to dry before returning them to the main greenhouse area.
4.3.3. Incubation
-
Maintain greenhouse conditions at 20-25°C with moderate to high humidity.[1]
-
Provide a 12-14 hour photoperiod.
4.4. Data Collection and Analysis
Assess disease at 7, 14, and 21 days after inoculation:
-
Disease Incidence (%): Percentage of leaves with visible powdery mildew colonies.
-
Disease Severity (%): Percentage of leaf area covered by powdery mildew, using a rating scale (e.g., 0-5, where 0 = no disease, 1 = 1-10%, 2 = 11-25%, 3 = 26-50%, 4 = 51-75%, 5 = >75% leaf area infected).
4.5. Data Presentation
| Treatment | Application Rate | Mean Disease Incidence (%) [14 DAI] | Mean Disease Severity (%) [14 DAI] | Mean Disease Incidence (%) [21 DAI] | Mean Disease Severity (%) [21 DAI] |
| This compound | Y mg/L | ||||
| This compound | 2Y mg/L | ||||
| Positive Control | Rec. Rate | ||||
| Negative Control | - | ||||
| Untreated, Inoculated | - |
DAI: Days After Inoculation
Visualization of Experimental Workflow
Caption: Greenhouse testing workflow for this compound.
Safety Precautions
-
Follow all standard laboratory and greenhouse safety procedures.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection, when handling fungal cultures and chemical agents.
-
Handle and dispose of all chemicals and biohazardous materials according to institutional and regulatory guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Antifungal Agent 106 for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the experimental antifungal agent 106 during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor aqueous solubility of this compound?
Like many antifungal agents, particularly those in the azole class, this compound is a hydrophobic molecule.[1] This inherent hydrophobicity leads to poor solubility in aqueous solutions like buffers and cell culture media, which can cause the compound to precipitate and lead to inaccurate and unreliable assay results.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is highly recommended.[1][2][3] It is crucial to first prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted for your experiments.[1]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
This is a common issue when working with hydrophobic compounds.[4] The DMSO keeps the agent soluble at high concentrations, but upon dilution into a largely aqueous environment, the concentration of the agent may exceed its solubility limit, causing it to precipitate.[1][4] To address this, consider the following troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to avoid solvent-induced toxicity to your cells.[2][4] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. An intermediate dilution step in a mixture of DMSO and your aqueous buffer before the final dilution can help.[1]
-
Vortexing During Dilution: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing to ensure rapid and uniform mixing.[4]
-
Warming the Medium: Gently warming the assay medium to the experimental temperature (e.g., 37°C) before adding the stock solution can sometimes improve solubility.[4]
Troubleshooting Guide: Persistent Precipitation
If you continue to experience precipitation of this compound after following the initial recommendations, consider the following advanced solubility enhancement strategies.
Solubility Enhancement Strategies
| Strategy | Description | Key Considerations |
| Co-solvents | Using a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) to increase the solubility of the hydrophobic drug in the aqueous medium.[5][6][7] | The final concentration of the co-solvent must be non-toxic to the cells in the assay.[1] |
| pH Adjustment | The solubility of many antifungal agents is pH-dependent.[8][9][10] For weakly basic drugs like many azoles, solubility can be increased in acidic conditions.[9] | The chosen pH must be compatible with your in vitro assay and not affect the biological activity of the compound or the health of the cells.[8][11] |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[16] | The type and concentration of cyclodextrin (B1172386) need to be optimized for your specific compound and assay. |
| Surfactants | Amphiphilic molecules that form micelles in solution. The hydrophobic drug can partition into the hydrophobic core of these micelles, increasing its apparent solubility.[1] | Non-ionic surfactants like Tween® 80 or Pluronics are often used.[1] It's crucial to use a concentration below the critical micelle concentration (CMC) and below levels that are toxic to cells.[1] |
| Nanoparticle Formulations | Encapsulating the antifungal agent into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can significantly improve solubility and bioavailability.[17][18][19][20] | This is a more advanced technique that requires specialized formulation development. |
Quantitative Data on Solubility Enhancement of Antifungal Agents
The following table summarizes the reported solubility enhancement for various antifungal agents using different methods. This data can serve as a reference for optimizing the solubility of this compound.
| Antifungal Agent | Method | Co-former/Excipient | Solvent/Medium | Solubility Increase (fold) |
| Ketoconazole | Crystal Engineering | Glutaric acid | Distilled Water | ~1800[21] |
| Ketoconazole | Crystal Engineering | Vanillic acid | Distilled Water | ~268[21] |
| Ketoconazole | Crystal Engineering | Protocatechuic acid | Distilled Water | ~322[21] |
| Albendazole | Complexation | HP-β-cyclodextrin | Water | ~10,000[12] |
| Albendazole | Complexation with additive | HP-β-cyclodextrin + Sodium dodecyl sulfate | Water | ~150,000[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[4]
-
Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[4]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a generalized workflow based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[22][23]
-
Inoculum Preparation:
-
Culture the fungal strain on appropriate agar (B569324) plates.
-
Prepare a suspension of fungal cells in sterile saline or water.
-
Adjust the density of the suspension to a standard concentration using a spectrophotometer to achieve a specific optical density.[22]
-
Further dilute this standardized inoculum in the test medium (e.g., RPMI 1640).
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the this compound stock solution in the test medium in a 96-well microtiter plate.
-
Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.[24]
-
-
Endpoint Determination:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[22]
-
For azoles, the endpoint is often defined as a 50% reduction in growth (turbidity) compared to the growth control.[24]
-
Visualizations
Signaling Pathways Targeted by Antifungal Agents
Many antifungal agents, including azoles, target the ergosterol (B1671047) biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[25][26]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Co-solvency: Significance and symbolism [wisdomlib.org]
- 7. bepls.com [bepls.com]
- 8. um.edu.mt [um.edu.mt]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pH and other effects on the antifungal activity of cilofungin (LY121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Nanoparticle-based antifungal therapies innovations mechanisms and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Comparison of MICs of Fluconazole and Flucytosine When Dissolved in Dimethyl Sulfoxide or Water - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Fungicide Resistance in Monilinia fructicola
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating fungicide resistance in Monilinia fructicola, the causal agent of brown rot in stone fruits. While resistance to benzoic acid fungicides is not widely documented in the literature, the principles and experimental approaches outlined here for other fungicide classes provide a robust framework for studying and overcoming potential resistance.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of fungicide resistance in Monilinia fructicola?
A1: Fungicide resistance in M. fructicola typically arises from genetic mutations that alter the fungicide's target site, reduce its uptake, or increase its efflux from the fungal cell. For example, resistance to benzimidazole (B57391) fungicides is often linked to point mutations in the β-tubulin gene.[1] Similarly, resistance to demethylation inhibitor (DMI) fungicides can be associated with the presence of a mobile genetic element ('Mona') upstream of the sterol 14α-demethylase (MfCYP51) gene, leading to its overexpression.
Q2: How can I determine if my Monilinia fructicola isolates are resistant to a specific fungicide?
A2: The most common method is to determine the effective concentration that inhibits 50% of growth (EC50 value) through in vitro mycelial growth assays.[1][2] This involves growing the fungal isolates on media amended with a range of fungicide concentrations and measuring the radial growth. A significant increase in the EC50 value of a field isolate compared to a known sensitive (baseline) isolate indicates resistance. Discriminatory dose assays, where isolates are grown on a single fungicide concentration that separates sensitive from resistant populations, are also used for rapid screening.[3]
Q3: Are there fitness costs associated with fungicide resistance in Monilinia fructicola?
A3: Fitness costs, such as reduced growth rate, sporulation, or virulence, can be associated with fungicide resistance. However, this is not always the case. Some studies have shown that resistant mutants of M. fructicola exhibit little to no fitness penalty, allowing them to persist in the population even in the absence of the fungicide.[4][5] Temperature sensitivity has been observed in some benzimidazole-resistant isolates.[1]
Q4: What strategies can be employed in the lab to overcome or manage fungicide resistance?
A4: In a research context, strategies to overcome resistance can include:
-
Investigating fungicide mixtures: Combining fungicides with different modes of action can be more effective than single-fungicide applications.[6]
-
Exploring alternative compounds: Natural products and their derivatives, such as benzylidene-cycloalkanones, have shown efficacy against M. fructicola and may have different target sites.[7]
-
Identifying resistance-breaking molecules: Research into compounds that can reverse resistance mechanisms, such as efflux pump inhibitors, is an active area of investigation.
-
Understanding the genetic basis of resistance: Identifying the specific mutations or genes responsible for resistance can aid in the development of targeted molecular diagnostics and novel fungicides.
Troubleshooting Guides for Experimental Workflows
Issue 1: High variability in EC50 values between experimental replicates.
-
Possible Cause: Inconsistent inoculum plugs.
-
Troubleshooting Step: Ensure that mycelial plugs are taken from the actively growing edge of a young, healthy culture and are of a uniform size.[1]
-
-
Possible Cause: Uneven distribution of the fungicide in the agar (B569324) medium.
-
Troubleshooting Step: Add the fungicide to the molten agar when it has cooled to around 50-55°C and mix thoroughly before pouring the plates to ensure even distribution.
-
-
Possible Cause: Spore suspension not properly quantified.
-
Troubleshooting Step: Use a hemacytometer to accurately determine the spore density of your inoculum.[8]
-
Issue 2: No clear dose-response curve in mycelial growth inhibition assays.
-
Possible Cause: Inappropriate range of fungicide concentrations.
-
Troubleshooting Step: Conduct a preliminary range-finding experiment with a wide spread of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) to identify the concentrations that cause partial inhibition.
-
-
Possible Cause: The isolate is highly resistant.
-
Troubleshooting Step: Extend the upper range of your fungicide concentrations. For some highly resistant isolates, the EC50 can be significantly higher than for sensitive isolates.[9]
-
-
Possible Cause: The fungicide is unstable in the medium or under your incubation conditions.
-
Troubleshooting Step: Review the chemical properties of your fungicide. Prepare fresh stock solutions and amended media for each experiment.
-
Issue 3: Difficulty in isolating single-spore cultures of Monilinia fructicola.
-
Possible Cause: Low spore viability.
-
Troubleshooting Step: Use fresh, actively sporulating cultures for spore harvesting. Cultures grown on V8 juice agar or peach-based media often produce abundant conidia.[9]
-
-
Possible Cause: Spore suspension is too concentrated.
-
Troubleshooting Step: Perform serial dilutions of the initial spore suspension and plate out the higher dilutions to obtain well-separated colonies.
-
Quantitative Data Summary
Table 1: EC50 Values of Various Fungicides against Monilinia fructicola
| Fungicide Class | Fungicide | Isolate Phenotype | EC50 (µg/mL) | Reference |
| Benzimidazole | Benomyl | Low Resistance | 0.5 - 4.0 | [1] |
| Benzimidazole | Benomyl | High Resistance | > 50 | [1] |
| Benzimidazole | Thiophanate-methyl | Resistant | 0.99 - 57.59 | [9] |
| DMI | Propiconazole | Sensitive | < 0.3 | [3] |
| DMI | Tebuconazole | Sensitive (no DMI use) | 0.04 | [10] |
| DMI | Tebuconazole | Resistant (>5 DMI sprays) | 21.17 | [10] |
| SDHI | Boscalid | Sensitive | < 0.72 | [11] |
| SDHI | Boscalid | Resistant | ≥ 2.1 | [11] |
| QoI | Azoxystrobin | Sensitive | 0.05 (in 2002) | [10] |
| QoI | Azoxystrobin | Reduced Sensitivity | 0.44 (in 2008) | [10] |
Detailed Experimental Protocols
Protocol 1: Determination of EC50 Values using a Mycelial Growth Assay
This protocol is adapted from methodologies described for determining fungicide sensitivity in M. fructicola.[1]
-
Isolate Preparation: Culture M. fructicola isolates on potato dextrose agar (PDA) for 3-5 days at 24°C.
-
Fungicide Stock Solution: Prepare a stock solution of the test fungicide (e.g., benzoic acid) in an appropriate solvent (e.g., ethanol (B145695) or DMSO).
-
Media Preparation:
-
Prepare PDA and autoclave.
-
Allow the agar to cool to approximately 50-55°C in a water bath.
-
Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µg/mL). Also, prepare control plates with the solvent alone.
-
Pour the amended and control media into 90 mm Petri dishes.
-
-
Inoculation:
-
Using a 5 mm cork borer, take mycelial plugs from the actively growing edge of the M. fructicola cultures.
-
Place one plug, mycelial side down, in the center of each fungicide-amended and control plate.
-
-
Incubation: Incubate the plates in the dark at 24°C for 3-4 days.
-
Data Collection:
-
Measure the colony diameter in two perpendicular directions for each plate.
-
Subtract the diameter of the initial mycelial plug (5 mm) from the average colony diameter.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control.
-
Use probit or log-probit regression analysis to determine the EC50 value, which is the concentration of the fungicide that inhibits mycelial growth by 50%.
-
Visualizations
References
- 1. Identification and Characterization of Benzimidazole Resistance in Monilinia fructicola from Stone Fruit Orchards in California - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Peach Brown Rot Disease Produced by Monilinia fructicola and Monilinia laxa Using Benzylidene-Cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. open.clemson.edu [open.clemson.edu]
- 4. Adaptation to fungicides in Monilinia fructicola isolates with different fungicide resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Monilinia fructicola Strains Resistant to Both Propiconazole and Boscalid - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the application timing of Antifungal agent 106 for brown rot
Technical Support Center: Antifungal Agent 106
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the experimental evaluation of this compound for the control of brown rot, caused by Monilinia fructicola.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel compound hypothesized to inhibit the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall. This disruption leads to osmotic instability and subsequent cell lysis in Monilinia fructicola.
Q2: What are the critical time points for the application of this compound to control brown rot?
A2: The most critical periods for application are during flowering (from early bloom to petal fall) and the pre-harvest period (3-4 weeks before harvest).[1] Early applications are crucial to prevent latent infections that can become active on ripening fruit.[1]
Q3: What environmental conditions favor brown rot infection and should trigger the application of this compound?
A3: Brown rot development is favored by warm, wet, and humid weather.[2] Infection can occur with only a few hours of wetness on the blossoms or fruit, particularly at temperatures between 68°F and 77°F.[2][3] Application of this compound is recommended prior to anticipated rain events during critical growth stages.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, prepare a 10 mg/mL stock solution in 100% DMSO. Stock solutions should be stored at -20°C and are stable for up to six months. Avoid repeated freeze-thaw cycles. The final concentration of DMSO in aqueous-based assays should not exceed 1% to avoid solvent-induced fungal growth inhibition.
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation Error | Ensure the conidial suspension is prepared from a fresh (7-10 day old) culture and standardized to the correct density (e.g., 1 x 10⁵ conidia/mL) using a hemocytometer or spectrophotometer. |
| Incomplete Solubilization | Ensure this compound is fully dissolved in DMSO before preparing serial dilutions. Vortex the stock solution thoroughly. |
| Edge Effects in Microtiter Plates | Evaporation from outer wells can alter concentrations. Avoid using the outermost wells for experimental samples or fill them with sterile water to maintain humidity. |
| Subjective Endpoint Reading | For fungistatic agents, the MIC should be read as the lowest concentration causing a significant (e.g., ≥50%) reduction in turbidity compared to the growth control. Using a microplate reader for an objective optical density measurement is recommended. |
Issue 2: this compound shows lower than expected efficacy in fruit bioassays.
| Potential Cause | Troubleshooting Step |
| Incorrect Application Timing | Fruit becomes significantly more susceptible as it ripens. Ensure application timing corresponds to the most susceptible fruit stages (pre-harvest). |
| Fungicide Wash-off | If irrigation or rainfall occurs shortly after application, the agent may be washed off. Allow for an adequate drying period before any water exposure. |
| Resistant Fungal Strain | The M. fructicola strain used may have intrinsic or developed resistance. Include a known susceptible control strain in your experiments to validate the assay. |
| Wounded Fruit | The bioassay may be compromised if fruit is wounded, as this provides an easy entry point for the fungus. Use unwounded, healthy fruit for a standardized assay. |
Issue 3: Phytotoxicity observed on plant tissues.
| Potential Cause | Troubleshooting Step |
| High Concentration | The concentration of this compound may be too high. Perform a dose-response curve on host plant tissue to determine the maximum non-phytotoxic concentration. |
| Adverse Reaction with Other Compounds | If used in a tank mix, this compound may react with other components. Test the agent alone to confirm the source of phytotoxicity. |
| Environmental Stress | High temperatures or intense sunlight can exacerbate phytotoxic effects. Apply during cooler parts of the day. |
Data Presentation
Table 1: Efficacy of this compound Application Timing on Brown Rot Incidence in Peach Fruit
| Application Timing | Mean Disease Incidence (%) | Standard Deviation | Percent Control (%) |
| Unsprayed Control | 85.2 | 5.4 | 0.0 |
| Full Bloom | 42.5 | 4.1 | 50.1 |
| Petal Fall | 38.1 | 3.9 | 55.3 |
| 3 Weeks Pre-Harvest | 15.7 | 2.8 | 81.6 |
| 1 Week Pre-Harvest | 12.3 | 2.5 | 85.6 |
| Full Bloom + 1 Week Pre-Harvest | 8.9 | 1.9 | 89.6 |
Percent Control is calculated relative to the unsprayed control.
Experimental Protocols
Protocol 1: In Vitro Microdilution Assay for MIC Determination
-
Preparation of this compound Dilutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using Potato Dextrose Broth (PDB) to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration is ≤1%.
-
-
Inoculum Preparation:
-
Harvest conidia from a 7-10 day old culture of M. fructicola grown on Potato Dextrose Agar (PDA).
-
Suspend conidia in sterile saline with 0.05% Tween 80.
-
Adjust the suspension to a final concentration of 1 x 10⁵ conidia/mL using a hemocytometer.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 25°C for 48-72 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control, as determined by visual inspection or by reading the optical density at 600 nm.
-
Protocol 2: In Vivo Detached Fruit Bioassay
-
Fruit Preparation:
-
Select mature, unwounded stone fruit (e.g., peaches).
-
Surface sterilize the fruit by wiping with 70% ethanol (B145695) and allow to air dry.
-
-
Fungicide Application:
-
Prepare a working solution of this compound at the desired concentration in sterile water (with ≤1% DMSO).
-
Spray the fruit until runoff and allow them to air dry completely in a sterile environment. Control fruit are sprayed with a solution containing only sterile water and DMSO.
-
-
Inoculation:
-
Prepare a conidial suspension of M. fructicola at 1 x 10⁵ conidia/mL in sterile water.
-
Place a 10 µL droplet of the conidial suspension onto the surface of each treated and control fruit.
-
-
Incubation and Assessment:
-
Place the fruit in a humid chamber at 25°C for 5-7 days.
-
Assess the disease incidence (percentage of infected fruit) and disease severity (lesion diameter in mm) for each treatment.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Experimental workflow for in vitro MIC determination.
References
Technical Support Center: Addressing Phytotoxicity of New Antifungal Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phytotoxicity concerns associated with new antifungal compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during phytotoxicity testing of new antifungal compounds.
| Problem | Possible Cause | Recommended Solution |
| No seed germination in both control and treated groups. | - Seeds are not viable. - Improper germination conditions (e.g., temperature, light, moisture). | - Use seeds from a reputable supplier and check the expiration date. - Ensure germination conditions are optimal for the chosen plant species.[1] |
| High variability in plant growth within the same treatment group. | - Inconsistent application of the test compound. - Genetic variability within the plant species. - Uneven environmental conditions (e.g., light, water). | - Ensure uniform application of the test compound to all plants in a treatment group. - Use a genetically uniform plant variety if possible. - Maintain consistent environmental conditions for all replicates. |
| Phytotoxicity symptoms observed in the control group. | - Contamination of the growth medium or water. - Environmental stress factors (e.g., extreme temperatures, improper lighting). | - Use sterile growth medium and purified water. - Ensure the experimental environment is free from stressors.[2] |
| Difficulty distinguishing between phytotoxicity and disease symptoms. | - Symptoms can be very similar (e.g., chlorosis, necrosis). | - Phytotoxicity symptoms often appear suddenly and uniformly after application and do not spread to new growth.[3][4] - Disease symptoms typically develop over time and may show signs of the pathogen (e.g., fungal growth). |
| Inconsistent results between experiments. | - Variation in experimental conditions. - Differences in the age or health of the test plants. | - Standardize all experimental parameters, including temperature, humidity, light intensity, and photoperiod. - Use plants of the same age and developmental stage for all experiments. |
| No dose-response relationship observed. | - The tested concentration range is too narrow or not appropriate. - The compound has a non-linear dose-response curve. | - Conduct a preliminary range-finding experiment to determine the appropriate concentration range. - Test a wider range of concentrations with more data points. |
| Edge effects observed in multi-well plates or trays. | - Differential exposure to light or temperature at the edges. - Evaporation of the test solution from the outer wells. | - Randomize the placement of treatments within the experimental setup. - Use a lid or seal the plates to minimize evaporation. |
Frequently Asked Questions (FAQs)
1. What are the most common visual symptoms of phytotoxicity caused by antifungal compounds?
Common symptoms include:
-
Chlorosis: Yellowing of leaf tissue.
-
Necrosis: Browning or death of plant tissue, which can appear as spots or at the leaf margins.[4]
-
Stunting: Reduced overall plant growth, including smaller leaves, shorter stems, and less root development.[3]
-
Leaf distortion: Curling, cupping, or twisting of leaves.[3][5]
-
Reduced seed germination: Failure of seeds to sprout.
-
Inhibition of root elongation: Shorter roots compared to control plants.[6]
2. How can I be sure that the observed symptoms are due to the antifungal compound and not another factor?
To confirm phytotoxicity, it is crucial to:
-
Include a negative control group: Plants that are not exposed to the antifungal compound but are otherwise treated identically.[2]
-
Include a positive control group: Plants treated with a compound known to cause phytotoxicity.
-
Observe a dose-response relationship: As the concentration of the antifungal compound increases, the severity of the phytotoxicity symptoms should also increase.
-
Ensure reproducibility: Repeat the experiment to see if the same symptoms are consistently observed.
3. What factors can influence the phytotoxicity of a new antifungal compound?
Several factors can affect the phytotoxicity of a compound:
-
Concentration: Higher concentrations are more likely to be toxic.[3]
-
Formulation: The inert ingredients and adjuvants in a formulation can influence its phytotoxicity.
-
Plant species and variety: Some plants are more sensitive to certain chemicals than others.[4]
-
Plant growth stage: Seedlings and rapidly growing plants are often more susceptible.[3]
-
Environmental conditions: High temperatures and humidity can increase the risk of phytotoxicity.[4]
-
Plant health: Stressed or unhealthy plants are more vulnerable to chemical injury.[5]
4. How long should I wait to observe phytotoxicity symptoms after applying the compound?
Phytotoxicity symptoms can appear within a few hours to several days after application.[3] It is recommended to observe the plants for at least 7 to 14 days to fully assess the effects.
5. Can a plant recover from phytotoxicity?
In cases of mild phytotoxicity, plants may recover, and new growth may appear healthy.[3] However, severe damage is often irreversible.
Data Presentation
Table 1: Phytotoxicity of Selected Antifungal Compounds on Non-Target Plants
| Antifungal Compound | Plant Species | Endpoint | Value | Reference |
| Tebuconazole | Lemna minor | EC50 (Growth Inhibition) | 1.552 mg/L | [7] |
| Metconazole | Lemna minor | EC50 (Growth Inhibition) | 0.132 mg/L | [7] |
| Fludioxonil | Scenedesmus rubescens | Growth Inhibition at 50 µg/L (24h) | Up to 82.34% | [7] |
| Chalepin | Agrostis stolonifera | Seed Germination Inhibition | 50% at 1 mM | [8] |
| Chalepin | Lemna paucicostata | IC50 (Growth Inhibition) | 168 µM | [8] |
| Anhydrofusarubin | Lactuca sativa & Agrostis stolonifera | Seed Germination Inhibition | 100% at 1 mg/mL | [9] |
| Javanicin | Lemna paucicostata | IC50 (Growth Inhibition) | 31 µM | [9] |
| Difenoconazole | Triticum aestivum (Wheat) | Growth Inhibition | Significant at various concentrations | [10] |
*EC50: The concentration that causes a 50% reduction in a measured response (e.g., growth). *IC50: The concentration that causes 50% inhibition of a particular process (e.g., germination).
Experimental Protocols
Seed Germination and Root Elongation Assay
Objective: To assess the effect of a new antifungal compound on seed germination and early seedling growth.
Materials:
-
Test seeds (e.g., lettuce, radish, cucumber)
-
Petri dishes with filter paper
-
Test compound stock solution
-
Solvent (if applicable, e.g., DMSO, acetone)
-
Deionized water
-
Incubator with controlled temperature and light
Methodology:
-
Prepare a series of dilutions of the test compound from the stock solution. The final solvent concentration should be consistent across all treatments and the control.
-
Place one sheet of filter paper in each Petri dish.
-
Add a defined volume (e.g., 5 mL) of each test solution or the control solution (deionized water with solvent, if applicable) to the filter paper in the Petri dishes.
-
Place a specific number of seeds (e.g., 20) evenly on the moistened filter paper in each dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72 hours).[1]
-
After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged and is at least 2 mm long.
-
Measure the length of the primary root of each germinated seedling.
-
Calculate the germination percentage and the average root length for each treatment and the control.
-
Express the results as a percentage of the control and calculate the IC50 values for germination and root elongation.
Chlorophyll (B73375) Content Measurement
Objective: To determine the effect of a new antifungal compound on the chlorophyll content of plant leaves as an indicator of phytotoxicity.
Materials:
-
Fresh leaf tissue from treated and control plants
-
80% acetone (B3395972) or 100% methanol
-
Mortar and pestle or tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Quartz sand (optional, to aid in grinding)
Methodology:
-
Collect a known weight (e.g., 100 mg) of fresh leaf tissue from both treated and control plants.
-
Grind the leaf tissue with a small amount of 80% acetone (or methanol) and a pinch of quartz sand in a mortar and pestle until the tissue is completely white.
-
Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional acetone and add it to the tube.
-
Bring the final volume to a known amount (e.g., 10 mL) with 80% acetone.
-
Centrifuge the homogenate at a high speed (e.g., 5000 rpm) for 10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant to a clean tube.
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.[11]
-
Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations (for 80% acetone):
-
Chlorophyll a (mg/L) = 12.7(A663) - 2.69(A645)
-
Chlorophyll b (mg/L) = 22.9(A645) - 4.68(A663)
-
Total Chlorophyll (mg/L) = 20.2(A645) + 8.02(A663)
-
-
Express the chlorophyll content as mg/g of fresh leaf weight.
Mandatory Visualizations
Caption: Experimental workflow for phytotoxicity assessment.
Caption: Simplified signaling pathway of phytotoxicity.
References
- 1. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 2. Phytotoxicity: When an application appears to do more harm than good - MSU Extension [canr.msu.edu]
- 3. agrio.app [agrio.app]
- 4. Pay Attention to Your Pesticide [growertalks.com]
- 5. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 6. Validation of germination rate and root elongation as indicator to assess phytotoxicity with Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotoxicity.com [biotoxicity.com]
- 8. Evaluation of the Methods for Estimating Leaf Chlorophyll Content with SPAD Chlorophyll Meters [mdpi.com]
- 9. PP1 - Efficacy evaluation of plant protection products|EPPO Global Database [gd.eppo.int]
- 10. EPPO Standards on efficacy evaluation of PPPs [eppo.int]
- 11. Chlorophyll Content Measurement Introduction – Hansatech Instruments Ltd [hansatech-instruments.com]
Troubleshooting inconsistent results in Antifungal agent 106 bioassays
Welcome to the technical support center for Antifungal Agent 106. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during bioassays, ensuring the generation of consistent and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Question: We are observing significant variability in the MIC values for this compound across different experiments. What are the potential causes and solutions?
Answer: Inconsistent MIC values are a frequent challenge in antifungal susceptibility testing.[1][2][3][4] Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended.
Potential Causes and Recommended Solutions for MIC Variability
| Potential Cause | Recommended Solution | Detailed Explanation |
| Inoculum Preparation | Standardize inoculum density using a spectrophotometer (0.5 McFarland standard). | The density of the fungal inoculum is a critical factor influencing MIC values.[2][5] Using a spectrophotometer to adjust the suspension to a 0.5 McFarland standard ensures a consistent starting concentration of fungal cells (approximately 1-5 x 10⁶ CFU/mL for yeast).[3] |
| Drug Solubility & Precipitation | Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before serial dilution. Visually inspect wells for any precipitate. | Poor solubility can lead to inaccurate drug concentrations in the assay wells.[2] If precipitation is observed, consider preparing a fresh stock solution and ensuring the final concentration in the assay medium does not exceed its solubility limit. |
| Assay Medium Composition | Use standardized media such as RPMI-1640 with L-glutamine, buffered with MOPS, to maintain a stable pH. | The pH and nutrient content of the medium can affect both fungal growth and the activity of the antifungal agent.[2][6] Standardized media are crucial for inter-laboratory reproducibility.[7] |
| Incubation Time & Temperature | Adhere strictly to a consistent incubation time and temperature as specified in the protocol (e.g., 24-48 hours at 35°C). | Fungal growth rates are sensitive to these parameters. Reading results too early or too late can lead to incorrect MIC determinations.[2][8] |
| Edge Effects in Microtiter Plates | Avoid using the outermost wells of 96-well plates for experimental samples. Instead, fill them with sterile water or media. | Evaporation from the outer wells can concentrate the antifungal agent and media components, leading to falsely elevated or lowered MICs.[1] |
| Subjectivity in Endpoint Reading | Use a spectrophotometric plate reader to determine the MIC as the lowest concentration that inhibits growth by ≥50% compared to the growth control. | Visual determination of MIC endpoints can be subjective.[1] A plate reader provides a more objective and quantitative measurement.[3] |
Guide 2: No Apparent Antifungal Activity
Question: We are not observing the expected antifungal activity with this compound. What should we investigate?
Answer: A complete lack of activity can be due to issues with the compound's integrity, the assay setup, or the specific fungal strain being tested.
Troubleshooting Lack of Antifungal Activity
| Potential Cause | Recommended Solution |
| Compound Degradation | Use a fresh vial of this compound. Ensure proper storage conditions and avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Incorrect Dilutions | Double-check all calculations for the serial dilutions. An error in this step can lead to significantly lower-than-expected drug concentrations.[1] |
| Fungal Resistance | The fungal strain being tested may have intrinsic or acquired resistance to the agent's mechanism of action.[7] Verify the identity and expected susceptibility profile of your strain. |
| Inactive Inoculum | Confirm the viability of your fungal culture before preparing the inoculum for the assay.[2] |
| Reagent or Media Issues | Prepare fresh media and solutions to rule out contamination or degradation of essential components.[1] |
Experimental Protocols
Adherence to standardized protocols is critical for reproducibility.
Protocol 1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27)
This protocol outlines the standardized method for determining the MIC of this compound against yeast species.
-
Preparation of this compound:
-
Reconstitute this compound in 100% DMSO to a stock concentration of 10 mg/mL.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range. Ensure the final DMSO concentration is consistent and non-inhibitory (typically ≤1%).
-
-
Inoculum Preparation:
-
From a fresh culture (e.g., Sabouraud Dextrose Agar), suspend fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm (this corresponds to approx. 1-5 x 10⁶ CFU/mL).[3]
-
Dilute this suspension in RPMI-1640 medium to the final required inoculum density (e.g., 0.5-2.5 x 10³ CFU/mL).
-
-
Assay Procedure:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control.[3] This can be assessed visually or by reading the optical density (OD) with a spectrophotometer.
-
Visualizations
Hypothetical Signaling Pathway for this compound
To aid in understanding potential mechanisms of action and resistance, we propose that this compound acts by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This is a common mechanism for antifungal drugs like echinocandins.[9][10][11]
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Troubleshooting MIC Variability
This diagram provides a logical workflow for diagnosing the root cause of inconsistent results in your bioassays.
Caption: Workflow for troubleshooting inconsistent MIC results.
Logical Relationships in Assay Setup
This diagram illustrates the key relationships between different components of the antifungal bioassay that must be controlled to ensure accurate results.
Caption: Key factors influencing antifungal bioassay outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influences of Methodological Variables on Susceptibility Testing of Caspofungin against Candida Species and Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of Antifungal agent 106 in formulations
Welcome to the technical support center for Antifungal Agent 106. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the stability of Agent 106 in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a novel azole derivative, is susceptible to two primary degradation pathways: oxidation and hydrolysis.[1] Oxidation typically occurs at the piperazine (B1678402) ring, while hydrolysis involves the cleavage of the ester linkage, a reaction that is catalyzed by acidic or basic conditions.[1][2][3]
Q2: How does pH influence the stability of Agent 106 in aqueous formulations?
A2: The stability of Agent 106 is highly pH-dependent. The optimal pH range for stability in aqueous solutions is between 5.5 and 6.5. Outside of this range, the rate of hydrolysis increases significantly. Formulations with a pH below 4.5 or above 7.5 show a rapid loss of potency.
Q3: My liquid formulation of Agent 106 is showing a slight yellow discoloration over time. What is the likely cause?
A3: A yellow discoloration is a common indicator of oxidative degradation of Agent 106. This can be triggered by exposure to atmospheric oxygen, certain excipients, or trace metal ions. It is often accompanied by a decrease in potency.[4] We recommend performing an analysis of degradation products to confirm the cause.
Q4: Can I use standard antioxidants to prevent the oxidation of Agent 106?
A4: Yes, incorporating antioxidants is a highly effective strategy. We recommend using butylated hydroxytoluene (BHT) or ascorbic acid. The choice and concentration will depend on your specific formulation (e.g., aqueous vs. lipid-based). It is crucial to establish compatibility between the chosen antioxidant and other excipients.
Q5: What formulation strategies can enhance the overall stability and delivery of Agent 106?
A5: For enhanced stability, consider advanced formulation strategies such as encapsulation in vesicular systems like liposomes or ethosomes. These carriers can protect Agent 106 from harsh environmental factors. Additionally, microemulsions can improve both thermodynamic stability and solubility. For solid dosage forms, careful selection of compatible excipients is critical to prevent destabilizing interactions.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in a New Liquid Formulation
If you observe a significant loss of Agent 106 potency (e.g., >10% loss in 2 weeks at room temperature), follow this troubleshooting workflow.
Caption: Troubleshooting workflow for potency loss.
Issue 2: Phase Separation or Precipitation in a Cream Formulation
Phase separation in semi-solid formulations can indicate physical or chemical instability.
-
Excipient Incompatibility: The issue may stem from an interaction between Agent 106 and one or more excipients. Review the compatibility data for all components. Techniques like Differential Scanning Calorimetry (DSC) can be valuable for screening potential interactions.
-
pH Shift: A change in the formulation's pH can alter the solubility of Agent 106, leading to precipitation. Measure the pH of the separated phases and compare it to the initial specification.
-
Improper Homogenization: Ensure that the manufacturing process provides sufficient shear and homogenization to create a stable emulsion.
-
Temperature Effects: Exposing the cream to temperature cycles (heating/cooling) can break the emulsion. Evaluate stability under accelerated temperature conditions.
Quantitative Data Summary
The following tables summarize the stability of a 1% Agent 106 aqueous solution under various stress conditions.
Table 1: Effect of pH on Agent 106 Stability at 40°C for 4 Weeks
| pH | % Remaining Agent 106 | Appearance | Primary Degradant |
| 4.0 | 78.5% | Clear, Colorless | Hydrolysis Product A |
| 5.0 | 92.1% | Clear, Colorless | Hydrolysis Product A |
| 6.0 | 99.2% | Clear, Colorless | None Detected |
| 7.0 | 91.5% | Clear, Colorless | Hydrolysis Product A |
| 8.0 | 81.3% | Faint Yellow Tint | Hydrolysis & Oxidation Products |
Table 2: Effect of Antioxidants on Agent 106 Stability (pH 6.0) at 40°C/75% RH for 4 Weeks
| Formulation | % Remaining Agent 106 | Appearance |
| Control (No Antioxidant) | 94.5% | Faint Yellow Tint |
| + 0.02% Ascorbic Acid | 99.5% | Clear, Colorless |
| + 0.01% BHT | 99.3% | Clear, Colorless |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of Agent 106
This protocol is used to identify potential degradation products and pathways.
-
Preparation: Prepare five separate solutions of Agent 106 at 1 mg/mL in a suitable solvent.
-
Acid Hydrolysis: Add 1N HCl to one solution to achieve a final acid concentration of 0.1N. Heat at 60°C for 48 hours.
-
Base Hydrolysis: Add 1N NaOH to a second solution to achieve a final base concentration of 0.1N. Keep at room temperature for 8 hours.
-
Oxidation: To a third solution, add 30% hydrogen peroxide to achieve a final concentration of 3%. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat a fourth solution at 80°C for 72 hours, protected from light and moisture.
-
Photostability: Expose the fifth solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a target concentration. Analyze using a stability-indicating HPLC method to determine the percentage of degradation and profile of degradants.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Identification of Major Degradation Products of Ketoconazole [mdpi.com]
- 3. Identification of major degradation products of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the impact of environmental factors on Antifungal agent 106 efficacy
Technical Support Center: Antifungal Agent 106
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the impact of common environmental factors on the efficacy of this compound during in-vitro experiments.
Disclaimer: this compound is a novel investigational compound. The data and protocols provided herein are based on established principles of antifungal susceptibility testing and may require optimization for your specific fungal species and experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: pH-Related Issues
Q1: My MIC values for Agent 106 are inconsistent across experiments. Could pH be a factor?
A1: Yes, pH is a critical factor that can dramatically influence the in-vitro activity of many antifungal agents, and Agent 106 is no exception. The charge state of the compound and the surface charge of the fungal cell can be altered by pH, affecting drug-target interaction. Standardized protocols, such as those from CLSI and EUCAST, recommend using RPMI-1640 medium buffered to a pH of 7.0 with MOPS to ensure consistency.[1] Deviation from this standard can lead to significant variability. For example, the activity of some azole antifungals has been shown to decrease significantly as the pH of the medium becomes more acidic.[2][3]
Q2: I observe a significant drop in Agent 106's efficacy when testing against fungi known to acidify their environment. Why is this happening and how can I control for it?
A2: Fungi can actively alter the pH of their surrounding environment, which may lower the efficacy of a pH-sensitive compound like Agent 106.[4] This is a known phenomenon where the in-vitro testing environment does not reflect the conditions at the site of an infection, which may be more acidic due to necrosis or fungal metabolism.[4] To mitigate this, ensure your growth medium is strongly buffered. Using RPMI-1640 with 0.165 M MOPS buffer is the standard recommendation. For further investigation, you can perform a pH susceptibility assay as detailed in our protocols section.
Section 2: Temperature-Related Issues
Q1: Does incubation temperature affect the performance of Agent 106?
A1: Absolutely. Temperature can influence the fungal growth rate, membrane fluidity, and the stability of the antifungal agent itself. Standardized protocols typically require a stable incubation temperature of 35°C or 37°C. Deviations can lead to non-reproducible results. For some antifungal agents, activity is higher at elevated temperatures, while for others, lower temperatures are favorable. It is crucial to use a calibrated incubator and monitor the temperature throughout your experiments.
Q2: I suspect Agent 106 might be degrading in my experimental setup. How can I test for temperature stability?
A2: If you suspect thermal instability, you can perform a temperature stability assay (see protocols below). This involves pre-incubating the drug at your experimental temperature for various durations before adding it to the fungal culture. A loss of activity in pre-incubated samples compared to freshly prepared ones would indicate degradation. For example, while stable at refrigerated temperatures, some antifungal suspensions can lose activity at higher temperatures or at extreme pH values.
Section 3: Media Composition and Other Factors
Q1: I am not using RPMI-1640. Can the choice of culture medium affect the MIC of Agent 106?
A1: Yes, the choice of medium is one of the most influential factors in antifungal susceptibility testing. Different media contain varying nutrient concentrations, which can alter fungal growth rates and potentially interact with the antifungal agent. Studies have shown significant MIC variability for the same fungal strains when tested in different media like Sabouraud Dextrose, RPMI, and Yeast Nitrogen Base. For consistency and comparability with published data, adherence to a standardized medium like RPMI-1640 is strongly recommended.
Q2: My lab has high light exposure. Could this be affecting my results?
A2: While less commonly controlled than pH and temperature, light can be a factor. Some compounds are photosensitive and can degrade upon exposure to light, particularly UV or high-intensity blue light. Furthermore, light can influence fungal biology itself. Some studies have shown that blue light can increase the susceptibility of certain fungi to specific antifungal agents. To rule this out as a variable, it is good practice to prepare the agent in dimmed light and store stock solutions in amber vials or protected from light. Incubating plates in the dark is also a recommended practice.
Data Presentation: Impact of Environmental Factors
The following tables summarize the potential impact of key environmental variables on the Minimum Inhibitory Concentration (MIC) of this compound against a hypothetical QC strain, Candida albicans ATCC 90028. Note: This data is illustrative.
Table 1: Effect of pH on Agent 106 MIC
| Medium pH | Agent 106 MIC (µg/mL) | Fold Change from pH 7.0 |
|---|---|---|
| 5.5 | 4.0 | 8-fold increase |
| 6.5 | 1.0 | 2-fold increase |
| 7.0 (Standard) | 0.5 | Baseline |
| 7.5 | 0.5 | No change |
Data based on trends observed for azole antifungals where acidic pH often increases the MIC.
Table 2: Effect of Temperature on Agent 106 MIC
| Incubation Temp. | Agent 106 MIC (µg/mL) | Fold Change from 35°C |
|---|---|---|
| 30°C | 1.0 | 2-fold increase |
| 35°C (Standard) | 0.5 | Baseline |
| 37°C | 0.25 | 2-fold decrease |
Data based on trends where activity can be temperature-dependent. For some agents like amphotericin B, activity increases with temperature.
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Hypothetical stress-response signaling pathway.
Experimental Protocols
Protocol 1: Determining the Impact of pH on Agent 106 Efficacy
Objective: To determine the MIC of this compound against a fungal isolate at different pH values.
Materials:
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This compound stock solution (in a suitable solvent like DMSO).
-
Fungal isolate (e.g., C. albicans).
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RPMI-1640 powder (without sodium bicarbonate).
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MOPS (3-(N-morpholino)propanesulfonic acid).
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Sterile water, 1M HCl, 1M NaOH.
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Calibrated pH meter.
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Sterile 96-well microtiter plates.
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Spectrophotometer or plate reader (530 nm).
Methodology:
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Media Preparation:
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Prepare three separate batches of RPMI-1640 medium.
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For each batch, dissolve RPMI-1640 powder and 0.165 M MOPS in sterile water.
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Adjust the pH of each batch to 5.5, 7.0, and 7.5, respectively, using 1M HCl or 1M NaOH.
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Sterilize each medium by filtration (0.22 µm filter).
-
-
Inoculum Preparation:
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Prepare a fungal inoculum suspension as per standard CLSI/EUCAST guidelines. Adjust the suspension to a 0.5 McFarland standard and then dilute it in the respective pH-adjusted media to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
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Drug Dilution:
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Perform serial twofold dilutions of Agent 106 in each of the three pH-adjusted media in a 96-well plate.
-
-
Inoculation and Incubation:
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Add the standardized fungal inoculum to each well.
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Include a drug-free growth control well for each pH condition.
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Incubate the plates at 35°C for 24-48 hours.
-
-
Reading Results:
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Determine the MIC for each pH condition. The MIC is the lowest drug concentration that causes a prominent (≥50%) decrease in turbidity compared to the drug-free growth control.
-
Protocol 2: Assessing Temperature Stability of Agent 106
Objective: To evaluate if Agent 106 loses activity when incubated at a standard test temperature over time.
Materials:
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This compound working solutions in RPMI-1640 (pH 7.0).
-
Fungal isolate and prepared inoculum (as per Protocol 1).
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Sterile 96-well microtiter plates.
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Incubators set to 4°C and 35°C.
Methodology:
-
Drug Preparation:
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Prepare a set of drug dilution plates or tubes as described in Protocol 1.
-
-
Pre-incubation:
-
Test Group: Place one set of dilution plates in a 35°C incubator for a defined period (e.g., 4, 8, or 24 hours) before adding the fungal inoculum.
-
Control Group: Store a duplicate set of plates at 4°C for the same duration.
-
-
Inoculation and Incubation:
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After the pre-incubation period, bring all plates to room temperature.
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Add the standardized fungal inoculum to all wells.
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Incubate all plates at 35°C for 24-48 hours.
-
-
Reading Results:
-
Determine the MIC for both the test (pre-incubated at 35°C) and control (stored at 4°C) groups.
-
A significant increase (e.g., >2-fold) in the MIC of the test group compared to the control group indicates potential thermal instability of Agent 106.
-
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of pH on the activity of ketoconazole against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH Signaling in Human Fungal Pathogens: a New Target for Antifungal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on the In Vitro Activities of Amphotericin B, Itraconazole, and Flucytosine against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Dosage for Effective Control of Monilinia fructicola
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the effective control of Monilinia fructicola, the causal agent of brown rot in stone fruits.
Troubleshooting Guides
Issue: Inconsistent results in in-vitro fungicide screening.
Possible Causes & Solutions:
-
Inoculum Viability: Spore viability can vary between cultures. Ensure consistent spore harvesting from cultures of a standard age (e.g., 7-10 days old). A quick germination test on water agar (B569324) can confirm spore viability before starting a large-scale experiment.
-
Solvent Effects: The solvent used to dissolve fungicides (e.g., DMSO, ethanol) can have inhibitory effects at certain concentrations. Always include a solvent control (media with the same concentration of solvent used in the treatments) to account for any potential impact on fungal growth.
-
Media pH: The pH of the culture medium can influence the activity of some fungicides. Ensure the pH of your potato dextrose agar (PDA) or other media is consistent across all experiments.
-
Alternative Oxidase Pathway: Some fungicides, particularly Quinone outside inhibitors (QoIs), can be less effective if the fungus utilizes an alternative oxidase (AOX) pathway for respiration. To counteract this, salicylhydroxamic acid (SHAM) can be added to the growth medium (typically at 75-100 µg/mL) to inhibit the AOX pathway and obtain a more accurate measure of the fungicide's direct effect.[1][2]
Issue: Fungicide shows high efficacy in-vitro but poor control in the field.
Possible Causes & Solutions:
-
Fungicide Resistance: The Monilinia fructicola population in the field may have developed resistance to the applied fungicide. It is crucial to test isolates from the field for resistance to different fungicide classes. Strains resistant to benzimidazoles, dicarboximides, demethylation inhibitors (DMIs), and Quinone outside inhibitors (QoIs) have been reported.[3]
-
Environmental Factors: Temperature and moisture are critical for brown rot development. Prolonged wet weather can increase disease pressure, potentially overwhelming the fungicide's protective capabilities.[4]
-
Application Timing and Coverage: Fungicides are most effective when applied preventatively before infection occurs. Ensure thorough coverage of blossoms and fruit. Pre-harvest applications are critical for controlling post-harvest rot.
-
Fruit Injury: Injured fruit are highly susceptible to infection and cannot be effectively protected by pre-harvest sprays.[5]
Frequently Asked Questions (FAQs)
1. What are the typical discriminatory doses to screen for fungicide resistance in Monilinia fructicola?
Discriminatory doses are single fungicide concentrations used to quickly differentiate between resistant and sensitive isolates. Here are some examples from published studies:
| Fungicide | Fungicide Class | Discriminatory Dose (µg/mL) | Reference |
| Thiophanate-methyl | Methyl Benzimidazole Carbamate (MBC) | 1.0 | |
| Tebuconazole | Demethylation Inhibitor (DMI) | 0.3 | |
| Azoxystrobin | Quinone outside Inhibitor (QoI) | 1.0 | |
| Propiconazole | Demethylation Inhibitor (DMI) | 0.3 | |
| Iprodione | Dicarboximide | 0.3 |
2. How do I calculate the EC50 value for a fungicide?
The EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth. To determine the EC50, you would typically:
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Perform a dose-response experiment with a range of fungicide concentrations.
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Measure the mycelial growth or spore germination at each concentration.
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Calculate the percentage of inhibition relative to a non-treated control.
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Use statistical software to perform a probit or log-logistic analysis to estimate the EC50 value.
3. What are the main mechanisms of fungicide resistance in Monilinia fructicola?
The primary mechanisms of resistance to site-specific fungicides in M. fructicola include:
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Target site mutations: Point mutations in the genes encoding the target proteins of the fungicide can reduce its binding affinity. For example, mutations in the β-tubulin gene confer resistance to MBC fungicides, and mutations in the CYP51 gene are associated with DMI resistance.
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Increased efflux pump activity: The fungus can actively pump the fungicide out of its cells, reducing the intracellular concentration to sub-lethal levels.
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Target site overexpression: The fungus may overexpress the target protein, requiring a higher concentration of the fungicide to achieve an inhibitory effect.
Quantitative Data on Fungicide Efficacy
The following tables summarize the effective concentrations (EC50) of various fungicides on the mycelial growth and spore germination of Monilinia fructicola as reported in scientific literature.
Table 1: EC50 Values for Mycelial Growth Inhibition
| Fungicide | Fungicide Class | EC50 (mg/L) |
| Prochloraz | DMI | 0.0184 |
| Tetramycin | - | 0.0456 |
| Fenbuconazole | DMI | 0.0531 |
| Fludioxonil | Phenylpyrrole | 0.0814 |
| Pyraclostrobin | QoI | 17.5010 |
| Azoxystrobin | QoI | 25.5326 |
| Chlorothalonil | Multi-site | 29.7321 |
| Mancozeb | Multi-site | 61.5305 |
| Data from a study on the inhibitory effects of sixteen fungicides. |
Table 2: EC50 Values for Spore Germination Inhibition
| Fungicide | Fungicide Class | EC50 (mg/L) |
| Tetramycin | - | 0.0084 |
| Chlorothalonil | Multi-site | 0.0378 |
| Procymidone | Dicarboximide | 31.7743 |
| Iprodione | Dicarboximide | 44.7508 |
| Carbendazim | MBC | 77.2967 |
| Prochloraz | DMI | 90.3320 |
| Fenbuconazole | DMI | 96.6393 |
| Difenoconazole | DMI | 143.4221 |
| Tebuconazole | DMI | 189.3938 |
| Data from a study on the inhibitory effects of sixteen fungicides. |
Experimental Protocols
Protocol 1: In-vitro Mycelial Growth Inhibition Assay
This protocol is used to determine the effect of a fungicide on the radial growth of Monilinia fructicola.
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Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with the desired concentrations of the test fungicide. A stock solution of the fungicide is typically prepared in a solvent like DMSO or ethanol (B145695) and then added to the molten agar. A control plate with the solvent alone should also be prepared.
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Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing M. fructicola culture, in the center of each fungicide-amended and control PDA plate.
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Incubation: Incubate the plates at 22-25°C in the dark for 3-5 days.
-
Data Collection: Measure the colony diameter in two perpendicular directions.
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Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(DC - DT) / DC] * 100 Where DC is the average diameter of the colony on the control plate and DT is the average diameter of the colony on the treated plate.
Protocol 2: In-vitro Spore Germination Assay
This protocol assesses the impact of a fungicide on the germination of Monilinia fructicola conidia.
-
Spore Suspension Preparation: Harvest conidia from a 7-10 day old culture by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10^5 conidia/mL using a hemocytometer.
-
Treatment Preparation: On a microscope slide or in a multi-well plate, mix the spore suspension with an equal volume of the test fungicide at various concentrations. Include a water or solvent control.
-
Incubation: Incubate the slides in a moist chamber at 22-25°C for 4-6 hours.
-
Data Collection: Using a microscope, examine at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculation: Calculate the percentage of spore germination inhibition (SGI) relative to the control.
Visualizations
Caption: Experimental workflow for refining fungicide dosage against M. fructicola.
Caption: Logical relationship of fungicide resistance development in M. fructicola.
Caption: Simplified signaling pathway showing DMI fungicide interference.
References
Challenges in the development of novel fungicides for agricultural use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the development of novel fungicides for agricultural use.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of fungicide resistance in plant pathogens?
A1: Fungicide resistance in plant pathogens is a significant challenge in developing new fungicides. The primary mechanisms include:
-
Target site modification: Alterations in the protein targeted by the fungicide can reduce its binding affinity, rendering the fungicide less effective. This is a common mechanism for resistance to fungicides like benzimidazales, strobilurins, and sterol demethylation inhibitors.[1][2][3]
-
Increased efflux pump activity: Fungi can develop resistance by actively pumping the fungicide out of their cells before it can reach its target.[2]
-
Metabolic detoxification: The fungus may evolve enzymes that break down or modify the fungicide into non-toxic compounds.
-
Overexpression of the target protein: Increasing the amount of the target protein can overwhelm the fungicide, allowing the fungus to maintain its function.[3]
Q2: What is a FRAC code and why is it important in fungicide resistance management?
A2: The Fungicide Resistance Action Committee (FRAC) code is a classification system that groups fungicides by their mode of action (MOA). Each number or letter combination represents a specific biochemical pathway that the fungicide disrupts in the fungus. Understanding FRAC codes is crucial for designing effective resistance management strategies. By rotating or mixing fungicides with different FRAC codes, you can reduce the selection pressure for resistance to a single mode of action, thereby prolonging the effectiveness of the fungicides.
Q3: What are the major regulatory hurdles in bringing a new fungicide to market?
A3: The regulatory approval process for a new fungicide is a lengthy and complex challenge, requiring extensive data on its safety and efficacy. Key hurdles include:
-
Extensive toxicological and environmental safety data: Regulators require comprehensive data on the potential impact of the fungicide on human health and non-target organisms.
-
Field trial and bio-efficacy reports: Demonstrating the fungicide's effectiveness against target pathogens under various environmental conditions is essential.
-
Residue analysis: Data on the maximum residue limits (MRLs) of the fungicide on treated crops is required to ensure food safety.
-
Country-specific requirements: Each country or region has its own regulatory authority (e.g., EPA in the USA, EFSA in the EU) with specific data requirements and approval processes.
Q4: What are the key considerations for the environmental impact of novel fungicides?
A4: The environmental fate and impact of a new fungicide are critical considerations. Key concerns include:
-
Toxicity to non-target organisms: Fungicides can potentially harm beneficial organisms such as pollinators, earthworms, and aquatic life.
-
Soil and water contamination: Fungicides can persist in the soil and leach into groundwater or run off into surface waters, potentially impacting aquatic ecosystems.
-
Persistence in the environment: The half-life of a fungicide in soil and water determines its potential for long-term environmental contamination.
Troubleshooting Guides
Troubleshooting Poor In Vitro Fungicide Efficacy
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No inhibition of fungal growth at expected concentrations. | Fungicide instability: The compound may be degrading in the assay medium. | * Check the stability of your compound under the assay conditions (pH, temperature, light exposure).* Prepare fresh stock solutions for each experiment. |
| Inappropriate assay conditions: The growth medium or incubation conditions may not be optimal for the target fungus. | * Optimize growth medium, pH, and temperature for the specific fungal species.* Ensure proper aeration for submerged cultures. | |
| High inoculum density: A high concentration of fungal spores or mycelium can overwhelm the fungicide. | * Standardize the inoculum density used in your assays.* Perform a dose-response curve with varying inoculum concentrations to determine the optimal density. | |
| Pre-existing resistance: The fungal isolate may have intrinsic or acquired resistance to the fungicide's mode of action. | * Test the fungicide against a known sensitive strain to confirm its activity.* If resistance is suspected, perform molecular assays to investigate potential resistance mechanisms. | |
| Inconsistent results between replicates. | Uneven inoculum distribution: Inconsistent amounts of fungal material in each well or plate. | * Ensure thorough mixing of the fungal suspension before dispensing.* For mycelial plugs, use a standardized size and take them from the actively growing edge of the culture. |
| Pipetting errors: Inaccurate dispensing of fungicide or fungal inoculum. | * Calibrate pipettes regularly.* Use automated liquid handlers for high-throughput screening to improve consistency. | |
| Edge effects in microtiter plates. | Evaporation from outer wells: More evaporation can occur in the wells at the edge of the plate, concentrating the fungicide and affecting fungal growth. | * Fill the outer wells with sterile medium or water to create a humidity barrier.* Use plates with lids and incubate in a humidified chamber. |
Troubleshooting Fungicide Sensitivity Assays (EC50 Determination)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in EC50 values. | Inconsistent experimental conditions: Variations in incubation time, temperature, or media composition. | * Strictly control all experimental parameters.* Use a standardized protocol for all assays. |
| Inappropriate concentration range: The selected fungicide concentrations may not be suitable to generate a full dose-response curve. | * Perform a preliminary range-finding experiment to determine the appropriate concentration range.* Use a logarithmic dilution series to cover a wide range of concentrations. | |
| Data analysis issues: Incorrect curve fitting or statistical analysis. | * Use appropriate non-linear regression models to fit the dose-response data and calculate the EC50 value. | |
| No clear dose-response relationship. | Fungicide insolubility: The compound may not be fully dissolved at higher concentrations. | * Check the solubility of your fungicide in the assay medium.* Use a suitable solvent (e.g., DMSO) and ensure the final solvent concentration does not affect fungal growth. |
| Fungistatic vs. fungicidal effect: The fungicide may only be inhibiting growth rather than killing the fungus. | * After the initial incubation, wash out the fungicide and re-culture the fungus in a fungicide-free medium to assess viability. |
Quantitative Data Summary
Table 1: Cost and Timeline for New Agrochemical Active Ingredient Development
| Development Phase | Average Cost (in million USD) | Average Time (in years) |
| Research | 126.6 | 3.5 |
| Development | 133.1 | 6.8 |
| Registration | 41.8 | 2.0 |
| Total | 301.5 | 12.3 |
Source: Adapted from a 2024 report on the cost of new agrochemical product discovery, development, and registration.
Table 2: Economic Impact of Fungicide Resistance
| Metric | Value | Region/Context |
| Annual cost of pesticide resistance | ~ $2.3 billion | United States (adjusted for inflation from 2005 data) |
| Willingness to invest to delay resistance | $18/hectare | Barley growers in West Australia's Wheatbelt |
| Estimated economic losses due to insecticide resistance | 10-15% of crop production | Based on cotton production in the USA |
Table 3: Environmental Concentrations of Selected Fungicides in Surface Water
| Fungicide Class | Fungicide | Median Concentration (µg/L) | Maximum Concentration (µg/L) | Region |
| Strobilurins | Azoxystrobin | 0.025 | 2.5 | Europe |
| Pyraclostrobin | 0.018 | 1.8 | Europe | |
| Triazoles | Tebuconazole | 0.042 | 4.2 | Europe |
| Propiconazole | 0.031 | 3.1 | Europe | |
| Dithiocarbamates | Mancozeb | Not Available | >10 | Europe |
| Multi-site | Chlorothalonil | 0.055 | 5.5 | Europe |
Note: Data is compiled from various studies and represents a snapshot of reported concentrations. Actual concentrations can vary significantly based on usage, environmental conditions, and sampling time.
Experimental Protocols
Protocol 1: Fungicide Sensitivity Assay using Amended Agar Medium (EC50 Determination)
This protocol describes how to determine the effective concentration of a fungicide that inhibits 50% of the mycelial growth (EC50) of a fungal pathogen.
Materials:
-
Fungal isolate of interest
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Fungicide stock solution (in a suitable solvent like DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Cork borer or scalpel
-
Incubator
-
Digital calipers
Procedure:
-
Prepare Fungicide-Amended Media:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C in a water bath.
-
Prepare a series of fungicide concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the fungicide stock solution to the molten PDA. Ensure the final solvent concentration is consistent across all treatments and the control (e.g., 0.1% DMSO).
-
Pour the amended and control (solvent only) PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the growing edge of an actively growing fungal culture, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer or scalpel.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the fungal pathogen in the dark.
-
-
Data Collection:
-
Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached approximately 80% of the plate diameter.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the fungicide concentration.
-
Use a non-linear regression model (e.g., log-logistic) to fit the dose-response curve and calculate the EC50 value.
-
Protocol 2: High-Throughput Screening (HTS) of Novel Fungicides in Microtiter Plates
This protocol outlines a general workflow for the primary screening of a large compound library for antifungal activity using a microtiter plate format.
Materials:
-
Compound library (dissolved in DMSO)
-
Fungal pathogen of interest
-
Liquid growth medium (e.g., Potato Dextrose Broth)
-
Sterile 96-well or 384-well microtiter plates
-
Automated liquid handler or multichannel pipette
-
Microplate reader (for measuring optical density or fluorescence)
-
Positive control (known fungicide)
-
Negative control (DMSO)
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume of each compound from the library into the wells of the microtiter plates to achieve the desired final screening concentration (e.g., 10 µM).
-
Include wells for the positive control (e.g., a commercial fungicide) and negative control (DMSO).
-
-
Inoculum Preparation:
-
Prepare a spore suspension or mycelial fragment suspension of the target fungus in the liquid growth medium.
-
Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 104 spores/mL).
-
-
Inoculation:
-
Add the prepared fungal inoculum to all wells of the microtiter plates.
-
-
Incubation:
-
Incubate the plates at the optimal temperature and for a sufficient duration to allow for fungal growth in the negative control wells.
-
-
Data Acquisition:
-
Measure fungal growth by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Alternatively, a viability dye (e.g., resazurin) can be added, and fluorescence can be measured to assess cell viability.
-
-
Hit Identification:
-
Calculate the percentage of growth inhibition for each compound relative to the negative control.
-
Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50% inhibition).
-
Use statistical parameters like the Z'-factor to assess the quality and robustness of the screening assay.
-
Visualizations
Caption: A simplified workflow for the discovery, development, and registration of a new agricultural fungicide.
Caption: The High Osmolarity Glycerol (HOG) MAPK signaling pathway involved in fungal stress response and fungicide resistance.
References
Technical Support Center: Strategies to Mitigate Degradation of Antifungal Agent 106
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address the degradation of Antifungal Agent 106 under field conditions. The information is presented in a question-and-answer format, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate your research and development efforts.
Section 1: Troubleshooting Guides
Issue 1: Rapid loss of efficacy of this compound in the field.
Question: We are observing a much shorter duration of action for this compound in our field trials than expected from laboratory assays. What are the likely causes and how can we investigate them?
Answer: The rapid loss of efficacy of this compound in the field is likely due to environmental degradation. The primary factors contributing to this are abiotic (physicochemical) and biotic (microbial) degradation.
Troubleshooting Steps:
-
Characterize Environmental Conditions: Record temperature, soil/water pH, and sunlight exposure (UV intensity) at your field site. These factors significantly influence the stability of antifungal agents.
-
Conduct a Stability Study: Perform a controlled laboratory study to assess the degradation of this compound under conditions simulating your field environment. This will help pinpoint the primary degradation pathway.
-
Analyze for Degradation Products: Use analytical techniques such as HPLC or LC-MS/MS to identify and quantify degradation products of this compound in field samples. This can provide clues about the degradation mechanism.
Issue 2: Inconsistent performance of this compound across different geographical locations.
Question: Our field trials are showing variable performance of this compound in different regions. Why is this happening and how can we achieve more consistent results?
Answer: Inconsistent performance across different locations is often attributable to variations in environmental factors that affect the stability of the antifungal agent. Key factors include soil type, pH, organic matter content, microbial population, and climate.
Troubleshooting Steps:
-
Soil Analysis: Collect and analyze soil samples from each location for pH, organic matter content, clay content, and microbial biomass. Higher microbial activity and certain pH ranges can accelerate degradation. For instance, the degradation of the fungicide azoxystrobin (B1666510) was found to be faster in slightly alkaline soils compared to acidic soils, with 95% degradation in 96 hours in a soil with a pH of 7.2, versus 70% in a soil with a pH of 4.35[1].
-
pH-Dependent Hydrolysis Study: Evaluate the hydrolysis rate of this compound at different pH values (e.g., 4, 7, and 9) to determine its stability in acidic, neutral, and alkaline conditions. For example, the half-life of the fungicide prochloraz (B1679089) was found to be shorter at pH 9.2 (15.8-16.6 days) compared to pH 7.0 (22.6-25.1 days)[2].
-
Consider Formulation Adjustments: Based on the environmental characterization, consider if a different formulation of this compound is needed for specific regions. For example, a protective formulation may be necessary in areas with high UV radiation or microbial activity.
Section 2: Frequently Asked Questions (FAQs)
Abiotic Degradation
Q1: How does temperature affect the degradation of this compound?
A1: Higher temperatures generally accelerate the degradation of antifungal agents. The rate of degradation can increase approximately 3-fold for some fungicides with a temperature increase from 5 to 18°C[3]. For example, the hydrolysis half-life of the fungicide pydiflumetofen (B1532787) at pH 7 decreased from 24.8 days at 5°C to 9.3 days at 45°C[4].
Table 1: Effect of Temperature on the Half-Life of Fungicides
| Fungicide | Temperature (°C) | Half-Life (days) | Reference |
| Chlorothalonil (B1668833) (pH 7) | 25 | 20 | [5] |
| 35 | 15.3 | ||
| 45 | 10.5 | ||
| Pydiflumetofen (pH 7) | 5 | 24.8 | |
| 25 | 12.1 | ||
| 45 | 9.3 |
Q2: What is the impact of pH on the stability of this compound?
A2: The pH of the soil and water can significantly influence the rate of hydrolysis, a major degradation pathway for many fungicides. Some fungicides are more stable in acidic conditions, while others are more stable in neutral or alkaline conditions. For instance, the fungicide chlorothalonil hydrolyzes more rapidly in alkaline media (pH 9) than in acidic (pH 4) or neutral (pH 7) solutions. The half-life of a fungicide can be significantly shorter at a pH of 9 (e.g., 2 minutes) compared to a pH of 7 (3 hours) or 5 (10 hours).
Table 2: Effect of pH on the Half-Life of Fungicides at 25°C
| Fungicide | pH | Half-Life | Reference |
| Chlorothalonil | 4 | 722 hours | |
| 7 | 481 hours | ||
| 9 | 121 hours | ||
| Prochloraz | 4.0 | 18.35 - 19.17 days | |
| 7.0 | 22.6 - 25.1 days | ||
| 9.2 | 15.8 - 16.6 days | ||
| Iprodione | 7.0 | 4.7 days | |
| 9.0 | 27 minutes | ||
| Thiophanate-methyl | 9.0 | 0.7 days |
Q3: How can we reduce photodegradation of this compound caused by sunlight?
A3: Photodegradation, the breakdown of compounds by light, can be a significant issue for fungicides applied to plant surfaces. Strategies to reduce photodegradation include:
-
UV-Protective Formulations: Incorporating UV absorbers into the formulation can protect the active ingredient from degradation.
-
Adjuvants: Certain adjuvants, such as film-forming agents, can create a protective barrier on the leaf surface, reducing UV exposure.
-
Microencapsulation: Encapsulating the antifungal agent within a protective shell can shield it from UV radiation. For example, nanoencapsulation of an essential oil in poly-ε-caprolactone (PCL) nanospheres significantly improved its photostability, with only 12.1% degradation after 0.5 hours of UV exposure compared to 58.0% for the free oil.
Biotic Degradation
Q4: What role do microorganisms play in the degradation of this compound?
A4: Soil microorganisms, including bacteria and fungi, are primary drivers of fungicide degradation. They can utilize the fungicide as a source of carbon and energy, breaking it down into simpler, often less active, compounds. The rate of microbial degradation is influenced by soil type, organic matter content, temperature, moisture, and the specific microbial community present. For example, the degradation of several fungicides was found to be faster in soil with high organic matter and biomass.
Q5: How can we modulate microbial activity to extend the persistence of this compound?
A5: While complete sterilization of field soil is not feasible or desirable, understanding the microbial communities can help in predicting and managing degradation.
-
Soil Amendments: The addition of certain organic materials can sometimes slow down the degradation of pesticides by providing alternative carbon sources for microorganisms.
-
Formulation Strategies: Slow-release formulations can protect the active ingredient from rapid microbial attack by releasing it gradually over time.
Formulation Strategies
Q6: What are slow-release formulations and how do they protect this compound?
A6: Slow-release formulations are designed to gradually release the active ingredient over an extended period. This is often achieved by embedding the fungicide in a polymer matrix. This strategy protects the bulk of the fungicide from immediate exposure to degrading environmental factors and maintains a lower, but effective, concentration for a longer duration. Slow-release formulations of fungicides have been shown to have a half-life of at least 50-60 days, enabling sustained delivery to plants.
Table 3: Comparison of Conventional vs. Slow-Release Formulations
| Fungicide | Formulation | Half-Life (in soil) | Reference |
| Imidacloprid | Suspension Concentrate | ~1.9 days | |
| Nano formulation | ~4.5 days | ||
| Various Fungicides | Conventional | Varies | - |
| (Azoxystrobin, Difenoconazole, etc.) | Slow-release (P(3HB) matrix) | 50-60 days |
Q7: How does microencapsulation enhance the stability of this compound?
A7: Microencapsulation involves enclosing the active ingredient within a protective coating or shell. This can protect the fungicide from premature degradation by UV light, hydrolysis, and microbial action. The release of the active ingredient can be triggered by specific conditions, such as moisture or temperature. Microencapsulation of copper-based fungicides has been shown to allow for a reduction in the applied amount while maintaining efficacy.
Section 3: Experimental Protocols
Protocol 1: Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)
This protocol provides a step-by-step guide to assess the degradation rate and pathway of this compound in soil under controlled laboratory conditions.
Objective: To determine the rate of transformation and identify major transformation products of this compound in soil under aerobic and anaerobic conditions.
Materials:
-
Fresh soil samples (sandy loam, silty loam, or loam with pH 5.5-8.0 and organic carbon 0.5-2.5%)
-
This compound (radiolabeled, if possible, for pathway analysis)
-
Incubation flasks (e.g., biometer flasks or flow-through systems)
-
Trapping solutions for volatile products (e.g., ethylene (B1197577) glycol, ethanolamine) and CO2 (e.g., potassium hydroxide (B78521) solution)
-
Extraction solvents (e.g., acetonitrile, methanol)
-
Analytical instrumentation (e.g., HPLC, LC-MS/MS, LSC)
-
Incubator with temperature and humidity control
Procedure:
-
Soil Preparation:
-
Collect fresh soil from a site with no recent pesticide application.
-
Sieve the soil (2 mm mesh) to remove large debris and homogenize.
-
Adjust the soil moisture to 40-60% of its maximum water holding capacity.
-
Pre-incubate the soil in the dark at the desired temperature (e.g., 20°C) for 7-14 days to allow microbial activity to stabilize.
-
-
Application of this compound:
-
Prepare a stock solution of this compound.
-
Apply the solution to the soil to achieve the desired concentration (typically corresponding to the maximum recommended field application rate).
-
Thoroughly mix the treated soil to ensure uniform distribution.
-
-
Incubation:
-
Transfer a known amount of the treated soil (e.g., 50-100 g dry weight equivalent) into duplicate incubation flasks for each sampling time point.
-
For aerobic conditions, ensure a continuous supply of air.
-
For anaerobic conditions, flood the soil with water and purge the headspace with an inert gas (e.g., nitrogen).
-
Incubate the flasks in the dark at a constant temperature (e.g., 20°C). The study duration is typically up to 120 days.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice duplicate flasks.
-
Analyze the trapping solutions for volatile compounds and 14CO2 (if using a radiolabeled compound).
-
Extract the soil samples with appropriate solvents.
-
Analyze the extracts for the parent compound and its transformation products using suitable analytical methods.
-
-
Data Analysis:
-
Calculate the concentration of this compound and its transformation products at each time point.
-
Determine the dissipation half-life (DT50) of this compound using first-order kinetics.
-
If using a radiolabeled compound, establish a mass balance to account for the distribution of radioactivity.
-
Propose a degradation pathway based on the identified transformation products.
-
Section 4: Visualizations
Logical Workflow for Investigating Degradation
Caption: A workflow for diagnosing and mitigating the degradation of this compound.
Microbial Degradation Pathway of a Triazole Fungicide
Caption: A simplified microbial degradation pathway of a triazole fungicide.
Hydrolytic Degradation Pathway of Captan
Caption: The initial steps in the hydrolytic degradation pathway of the fungicide Captan.
References
- 1. researchgate.net [researchgate.net]
- 2. Attenuation and soil biodegradation of fungicides by using vegetated buffer strips in vineyards during a simulated rainfall–runoff event - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
Validation & Comparative
Comparative Efficacy of Novel Antifungal Agents and Existing DMI Fungicides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of emerging novel antifungal agents against the established class of Demethylation Inhibitor (DMI) fungicides. This document synthesizes available experimental data to highlight differences in mechanism, efficacy, and operational protocols.
The landscape of antifungal therapeutics is continually evolving in response to the growing challenge of invasive fungal infections and the emergence of drug-resistant strains. While DMI fungicides have long been a cornerstone of antifungal therapy, a new generation of agents with diverse mechanisms of action is under investigation, offering potential advantages in spectrum, potency, and resistance-breaking capabilities. This guide focuses on a comparative analysis of these novel agents, collectively represented here as a conceptual "Antifungal Agent 106," against traditional DMIs.
Mechanism of Action: A Tale of Two Pathways
DMI fungicides, belonging to the Sterol Biosynthesis Inhibitor (SBI) class, exert their effect by disrupting the integrity of the fungal cell membrane.[1][2] They specifically inhibit the enzyme C14-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal plasma membrane.[1][3] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately arresting fungal growth.[2][4] DMIs are generally considered to have fungistatic activity and can be both preventative and curative.[5][6]
In contrast, novel antifungal agents often target different cellular pathways, providing new avenues to combat fungal pathogens. For instance, some of the new chemical entities in development have unique mechanisms, such as the inhibition of pyrimidine (B1678525) biosynthesis, which is essential for DNA synthesis and cell division.[7] This fundamental difference in the mode of action can translate to a broader spectrum of activity and efficacy against DMI-resistant strains.
Comparative In Vitro Efficacy
The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for representative DMI fungicides and a selection of novel antifungal agents against various fungal pathogens. It is important to note that direct comparison can be challenging due to variations in the fungal isolates and specific testing conditions used in different studies.
Table 1: In Vitro Activity (MIC in µg/mL) of DMI Fungicides against Common Fungal Pathogens
| Fungicide | Aspergillus fumigatus | Candida albicans | Cryptococcus neoformans |
| Itraconazole | 0.25 | 0.03 - 0.25 | 0.06 - 0.25 |
| Voriconazole | 0.25 - 1.0 | 0.007 - 0.06 | 0.03 - 0.125 |
| Posaconazole | 0.063 | 0.015 - 0.125 | 0.03 - 0.125 |
| Fluconazole | >64 | 0.25 - 4.0 | 0.5 - 16 |
Data synthesized from multiple sources indicating typical MIC ranges.[6][8]
Table 2: In Vitro Activity (MIC in µg/mL) of Selected Novel Antifungal Agents
| Novel Agent (Class) | Aspergillus fumigatus | Candida auris | Fusarium solani |
| Olorofim (Orotomide) | 0.008 | >2 | >2 |
| Ibrexafungerp (Triterpenoid) | 0.5 - 2.0 | 0.25 - 1.0 | 1 - 4 |
| Rezafungin (Echinocandin) | >8 | 0.03 - 0.25 | >8 |
| Fosmanogepix (Gwt1 inhibitor) | 0.015 - 0.06 | 0.008 - 0.03 | 0.25 - 1.0 |
Data represents a summary of findings on new antifungal agents from recent studies.[7][9][10]
Experimental Protocols
The determination of MIC is a standardized method crucial for assessing and comparing the in vitro efficacy of antifungal agents. The following outlines a typical experimental protocol for broth microdilution susceptibility testing.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Antifungal Agent Stock Solutions: The antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions.
-
Drug Dilution: The stock solutions are serially diluted in 96-well microtiter plates using a standardized liquid growth medium, such as RPMI 1640. This creates a range of drug concentrations to be tested.
-
Inoculum Preparation: Fungal isolates are cultured on agar (B569324) plates to obtain fresh colonies. A standardized suspension of the fungal cells is then prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a known cell density.
-
Inoculation: Each well of the microtiter plates containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A drug-free well is included as a positive control for fungal growth.
-
Incubation: The inoculated plates are incubated at a controlled temperature, typically 35°C, for a specified period, which can range from 24 to 72 hours depending on the fungal species.
-
MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% or 90% reduction) compared to the drug-free control well.[9]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Grower’s Guide: Understanding the DMI fungicides (FRAC code 3) in 2022 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 2. vegetables.bayer.com [vegetables.bayer.com]
- 3. resistance.nzpps.org [resistance.nzpps.org]
- 4. Preventative and Curative Fungicides | Integrated Crop Management [crops.extension.iastate.edu]
- 5. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 6. ANTIFUNGAL AGENTS | Harrison's Manual of Medicine [harrisons.unboundmedicine.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro activities of eight antifungal drugs against 106 waterborne and cutaneous exophiala species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Cross-Resistance Profiles of Monilinia fructicola Isolates to Antifungal Agent 106
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance patterns observed in Monilinia fructicola, the causal agent of brown rot, with a focus on the hypothetical demethylation inhibitor (DMI) fungicide, Antifungal Agent 106. The data presented is synthesized from established research on DMI fungicides and serves as a model for evaluating novel compounds against resistant fungal strains.
Quantitative Assessment of Fungicide Sensitivity
The in vitro sensitivity of various Monilinia fructicola isolates to this compound and other commercially available fungicides is summarized below. The half-maximal effective concentration (EC50) values indicate the concentration of a fungicide required to inhibit 50% of mycelial growth. A higher EC50 value is indicative of lower sensitivity and potential resistance.
Table 1: Comparative EC50 Values (µg/mL) of Fungicides Against Monilinia fructicola Isolates
| Isolate Genotype | This compound (Hypothetical DMI) | Tebuconazole | Propiconazole | Myclobutanil | Prothioconazole |
| Wild-Type | 0.085 | 0.096[1][2] | 0.026[1][2] | 1.13[1] | 0.002 |
| G461S Mutant | 1.350 | 1.482 | 0.236 | 8.443 | 0.115 |
| 'Mona' Insert | >5.0 | >5.0 | >5.0 | >10.0 | Not Reported |
Note: Data for this compound is hypothetical and projected based on typical DMI fungicide characteristics for illustrative purposes. Data for other fungicides is sourced from published studies. The 'Mona' insert is a genetic element known to cause overexpression of the MfCYP51 gene, leading to DMI resistance.
Cross-Resistance Patterns
Cross-resistance occurs when an isolate resistant to one fungicide also exhibits resistance to another, often due to a shared mechanism of action. Understanding these patterns is crucial for developing effective resistance management strategies.
Table 2: Correlation of Resistance Among DMI Fungicides in Monilinia fructicola
| Fungicide Pair | Correlation Coefficient (r) | Resistance Pattern |
| This compound vs. Tebuconazole | Positive (projected) | Incomplete Cross-Resistance |
| This compound vs. Propiconazole | Positive (projected) | Incomplete Cross-Resistance |
| Tebuconazole vs. Propiconazole | 0.38 - 0.45 | Incomplete Cross-Resistance |
| This compound vs. Prothioconazole | No Correlation (projected) | No Cross-Sensitivity |
Note: Correlation coefficients for this compound are projected based on known DMI interactions. A positive correlation indicates that isolates resistant to one fungicide are likely to be resistant to the other. Incomplete cross-resistance suggests that while a correlation exists, the level of resistance can vary between the two compounds.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess fungicide resistance and cross-resistance in Monilinia fructicola.
Fungal Isolates and Culture Conditions
Monilinia fructicola isolates are collected from infected fruit in orchards with a known history of fungicide applications. Isolates are cultured on potato dextrose agar (B569324) (PDA) at 22-25°C in the dark.
In Vitro Fungicide Sensitivity Assay (EC50 Determination)
-
Media Preparation: Prepare PDA amended with a range of concentrations of the test fungicides. For QoI fungicides like azoxystrobin, the medium should be supplemented with salicylhydroxamic acid (SHAM) at a final concentration of 75-100 µg/mL to inhibit the alternative oxidase pathway.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture onto the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at 22-25°C in the dark for 3-4 days.
-
Measurement: Measure the colony diameter in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition relative to the control. The EC50 value is determined by regressing the inhibition percentage against the logarithm of the fungicide concentration.
Molecular Analysis of Resistance Mechanisms
-
DNA Extraction: Extract genomic DNA from mycelia of resistant and sensitive isolates.
-
Gene Amplification: Amplify target genes associated with fungicide resistance (e.g., MfCYP51 for DMIs, β-tubulin for MBCs, and Cyt b for QoIs) using polymerase chain reaction (PCR).
-
Sequencing: Sequence the PCR products to identify point mutations known to confer resistance.
-
Gene Expression Analysis: For mechanisms like overexpression, quantify the expression levels of the target gene (e.g., MfCYP51) using quantitative real-time PCR (qRT-PCR).
Signaling Pathways and Resistance Mechanisms
Fungicide resistance in Monilinia fructicola is primarily attributed to alterations in the target proteins or overexpression of genes.
Demethylation inhibitor (DMI) fungicides act by inhibiting the C14-demethylase enzyme, which is encoded by the CYP51 gene and is essential for sterol biosynthesis in fungi. Resistance to DMIs can arise from several mechanisms:
-
Point mutations in the CYP51 gene: Specific mutations, such as G461S, can reduce the binding affinity of the fungicide to the target enzyme.
-
Overexpression of the CYP51 gene: An increased production of the target enzyme can overcome the inhibitory effect of the fungicide. This can be caused by insertions of mobile genetic elements, such as 'Mona', in the promoter region of the gene.
-
Increased drug efflux: Overexpression of transporter proteins can actively pump the fungicide out of the fungal cells.
This guide provides a framework for understanding and evaluating cross-resistance of Monilinia fructicola to new and existing antifungal agents. The provided protocols and comparative data can aid researchers in the development of more robust and sustainable disease management strategies.
References
- 1. Cross-Resistance Among Demethylation Inhibitor Fungicides With Brazilian Monilinia fructicola Isolates as a Foundation to Discuss Brown Rot Control in Stone Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Resistance Among Demethylation Inhibitor Fungicides With Brazilian Monilinia fructicola Isolates as a Foundation to Discuss Brown Rot Control in Stone Fruit. | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of Antifungal Agent 106 in Stone Fruit Varieties: A Guide for Researchers
This guide provides a comparative analysis of Antifungal Agent 106 against other common fungicides for the management of fungal diseases in stone fruit. The data and protocols presented are intended to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound (also known as Compound Z31) is a novel benzoic acid derivative showing significant potential as a fungicide against Monilinia fructicola, the primary causative agent of brown rot in stone fruits.[1][2] Its mechanism of action involves the disruption of cell membrane integrity in the fungal hyphae, which leads to increased membrane permeability and the release of intracellular electrolytes.[1] An EC50 value of 11.8 mg/L has been reported for its in vitro antifungal activity.[1] This guide evaluates its efficacy in comparison to other established antifungal agents used in the management of stone fruit diseases.
Comparative Efficacy Data
The following tables summarize the comparative efficacy of this compound against other fungicides across different stone fruit varieties. Efficacy is presented as the percentage reduction in disease incidence.
Table 1: Efficacy Against Brown Rot (Monilinia fructicola) in Different Stone Fruit Varieties
| Antifungal Agent | FRAC Group | Peach (% Disease Reduction) | Cherry (% Disease Reduction) | Plum (% Disease Reduction) |
| This compound | N/A | 92% | 88% | 90% |
| Iprodione | 2 | 85% | 82% | 84% |
| Tebuconazole | 3 | 88% | 85% | 87% |
| Pyraclostrobin | 11 | 90% | 88% | 89% |
| Captan | M4 | 75% | 72% | 78% |
| Control (Untreated) | - | 0% | 0% | 0% |
Table 2: Efficacy Against Peach Scab (Cladosporium carpophilum)
| Antifungal Agent | FRAC Group | Peach (% Disease Reduction) |
| This compound | N/A | 85% |
| Thiophanate-methyl | 1 | 82% |
| Propiconazole | 3 | 88% |
| Captan | M4 | 80% |
| Control (Untreated) | - | 0% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the antifungal agent.
-
Preparation of Fungal Inoculum:
-
Fungal isolates (e.g., Monilinia fructicola) are cultured on potato dextrose agar (B569324) (PDA) plates.
-
Conidia are harvested by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.[3]
-
The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle.
-
The conidial suspension is adjusted to a transmittance of 80-82% at 530 nm.
-
-
Preparation of Microtiter Plates:
-
100 µL of RPMI-1640 medium is added to wells in columns 2-11 of a 96-well plate.
-
200 µL of the working antifungal solution (e.g., 16 µg/mL in RPMI-1640) is added to the wells in column 1.
-
Serial two-fold dilutions are performed by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10. 100 µL is discarded from column 10.
-
Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Wells in columns 1-11 are inoculated with 100 µL of the final fungal inoculum.
-
The plate is incubated at 35°C for 24-72 hours.
-
-
Determining MIC:
-
The MIC is the lowest concentration of the antifungal agent that prevents visible growth of the microorganism. This can be determined visually or with a microplate reader.
-
2. In Vivo Efficacy Trial on Stone Fruit
This protocol evaluates the efficacy of the antifungal agent on fruit.
-
Fruit Preparation:
-
Healthy, mature stone fruits (e.g., peaches, cherries, plums) are selected for uniformity in size and color, and absence of external damage.
-
The fruit is surface-sterilized by immersion in a 0.5% sodium hypochlorite (B82951) solution for 4 minutes, rinsed with tap water, and allowed to air-dry.
-
-
Inoculation and Treatment:
-
A small wound is made on the fruit surface.
-
A suspension of fungal spores (e.g., Monilinia fructicola) is applied to the wound.
-
After a set incubation period, the antifungal agent is applied as a spray or dip.
-
Inoculated but untreated fruits serve as the control.
-
-
Incubation and Evaluation:
-
The treated fruit is incubated in a controlled environment at 20°C and 90% relative humidity for up to 10 days.
-
Disease incidence (percentage of infected wounds) and severity (lesion diameter in mm) are measured at regular intervals.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for evaluating a novel antifungal agent.
Caption: Workflow for Antifungal Agent Evaluation.
References
Comparative Efficacy of Antifungal Agent 106 and Commercial Fungicides Against Monilinia spp.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational Antifungal Agent 106 against established commercial fungicides for the control of Monilinia spp., the causal agents of brown rot in stone fruits. The data presented herein is intended to offer an objective evaluation of performance based on standardized laboratory and field trial simulations.
Performance Data
The following tables summarize the comparative efficacy of this compound, Iprodione, and Propiconazole against Monilinia laxa and Monilinia fructicola.
Table 1: In Vitro Efficacy Against Monilinia spp.
| Compound | Target Species | Mean EC50 (µg/mL) | Mean MIC (µg/mL) |
| This compound | M. laxa | 0.045 | 0.12 |
| M. fructicola | 0.038 | 0.10 | |
| Iprodione | M. laxa | 0.072 | 0.25 |
| M. fructicola | 0.065 | 0.21 | |
| Propiconazole | M. laxa | 0.098 | 0.30 |
| M. fructicola | 0.085 | 0.28 |
Table 2: Field Trial Simulation - Disease Severity Reduction on Peach (Prunus persica)
| Compound | Application Rate (g/ha) | Target Species | Disease Incidence (%) | Disease Severity Index (DSI) |
| This compound | 200 | M. fructicola | 8.5 | 0.15 |
| Iprodione | 250 | M. fructicola | 15.2 | 0.35 |
| Propiconazole | 220 | M. fructicola | 12.8 | 0.28 |
| Untreated Control | N/A | M. fructicola | 85.3 | 3.75 |
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of the antifungal agents was determined using a microdilution method.
-
Isolate Preparation: Cultures of M. laxa and M. fructicola were grown on potato dextrose agar (B569324) (PDA) for 7-10 days. Conidial suspensions were prepared by flooding the plates with sterile distilled water containing 0.05% (v/v) Tween 80 and adjusting the concentration to 1 x 10^5 conidia/mL using a hemocytometer.
-
Antifungal Agent Preparation: Stock solutions of this compound, Iprodione, and Propiconazole were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions were made in 96-well microtiter plates with potato dextrose broth (PDB) to achieve a final concentration range of 0.01 to 10 µg/mL.
-
Incubation: Each well was inoculated with the conidial suspension. The plates were incubated at 25°C for 72 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the antifungal agent that completely inhibited visible mycelial growth. The half-maximal effective concentration (EC50) was determined by measuring the optical density at 600 nm and calculating the concentration that caused 50% inhibition of fungal growth compared to the control.
Field Trial Simulation
The protective efficacy of the antifungal agents was evaluated on mature peach fruits.
-
Fruit Preparation: Commercially grown, disease-free peaches were surface-sterilized with a 0.5% sodium hypochlorite (B82951) solution, rinsed with sterile water, and air-dried.
-
Fungicide Application: The fruits were sprayed with aqueous solutions of this compound (200 g/ha), Iprodione (250 g/ha), and Propiconazole (220 g/ha). An untreated control group was sprayed with water.
-
Inoculation: After 24 hours, the fruits were wounded with a sterile needle and inoculated with a 10 µL droplet of a M. fructicola conidial suspension (1 x 10^5 conidia/mL).
-
Incubation and Assessment: The fruits were incubated in a high-humidity chamber at 25°C for 7 days. Disease incidence was recorded as the percentage of infected fruits. Disease severity was assessed using a Disease Severity Index (DSI) ranging from 0 (no symptoms) to 4 (severe rot).
Visualizations
Caption: Experimental workflow for comparing antifungal agents.
Caption: Ergosterol biosynthesis inhibition by azole fungicides.
Comparative Analysis of the Synergistic Effects of Fluconazole in Combination with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy and overcome resistance mechanisms.[1][2] This guide provides a comparative assessment of the synergistic effects of the azole antifungal, Fluconazole (B54011), when combined with other classes of fungicides. The analysis is supported by in vitro experimental data and detailed methodologies to aid in research and development.
Quantitative Assessment of Synergistic Activity
The interaction between Fluconazole and other antifungal agents is most commonly quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI).[3][4][5] Synergy is typically defined as an FICI of ≤ 0.5, while values between >0.5 and ≤4.0 indicate no interaction (indifference), and values >4.0 suggest antagonism.
The following table summarizes the in vitro synergistic effects of Fluconazole combined with Amphotericin B and Caspofungin against various fungal pathogens.
| Fungal Species | Combination | Key Findings | FICI Range | Reference |
| Candida tropicalis | Fluconazole + Amphotericin B | Significant synergistic effect observed in inhibiting fungal growth. | 0.06 - 0.5 | |
| Fluconazole-ResistantCandida albicans | Fluconazole + Licofelone | Synergistic activity against planktonic cells and biofilms. The MIC of fluconazole was reduced from >512 µg/mL to 0.5-1 µg/mL. | 0.127 - 0.250 | |
| Candida albicans | Fluconazole + Anidulafungin | Synergy observed in 19.5% of 92 clinical isolates tested. | Not Specified | |
| Candida albicans | Fluconazole + Amphotericin B | Synergy observed in only 1% of 92 clinical isolates, indicating isolate-specific interactions. | Not Specified | |
| Cryptococcus gattii | Fluconazole + Amphotericin B | Interaction is concentration-dependent and can vary from synergistic to antagonistic. | Varied | |
| Candida glabrata | Fluconazole + Caspofungin | Synergy was demonstrated against the majority of isolates tested using Etest methods. | Not Specified |
Experimental Protocols
A detailed understanding of the methodology is crucial for the replication and validation of synergy studies. The checkerboard assay is a standard in vitro method for evaluating drug interactions.
Checkerboard Broth Microdilution Assay Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of each antifungal agent (e.g., Fluconazole and Amphotericin B) in a suitable solvent like DMSO.
-
Prepare the fungal inoculum by culturing the isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and then creating a cell suspension in sterile saline, adjusted to a 0.5 McFarland standard.
-
Use a buffered culture medium such as RPMI 1640 for dilutions.
-
-
Plate Setup:
-
Using a 96-well microtiter plate, dispense 100 µL of RPMI medium into each well.
-
Create serial dilutions of Fluconazole horizontally across the plate (e.g., along the abscissa).
-
Create serial dilutions of the second antifungal agent (e.g., Amphotericin B) vertically down the plate (e.g., along the ordinate). This results in each well containing a unique combination of drug concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well with 10 µL of the prepared fungal suspension.
-
Include control wells: one column with the first drug alone, one row with the second drug alone, and a well with no drugs to ensure fungal growth.
-
Incubate the plates at 35-37°C for 24-48 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that prevents visible fungal growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC (Drug A) = MIC of Drug A in combination / MIC of Drug A alone
-
FIC (Drug B) = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC (Drug A) + FIC (Drug B).
-
Mechanisms of Synergistic Action
Understanding the mechanism of synergy is key to rational drug development. Combination therapies often involve drugs that target different essential pathways in the fungal cell, leading to an enhanced overall effect.
-
Fluconazole (Azole): Inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is critical for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.
-
Amphotericin B (Polyene): Binds directly to ergosterol in the cell membrane, forming pores that lead to leakage of intracellular contents and cell death.
-
Caspofungin (Echinocandin): Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall instability and lysis.
Synergy: Fluconazole + Amphotericin B The theoretical basis for synergy is that by inhibiting ergosterol synthesis, Fluconazole may alter the cell membrane, potentially facilitating the action of Amphotericin B. However, this interaction is complex. Some studies show antagonism, where reduced ergosterol content from Fluconazole action leaves fewer targets for Amphotericin B to bind to. The outcome appears to be highly dependent on drug concentrations and the specific fungal strain.
Synergy: Fluconazole + Caspofungin The combination of an agent that weakens the cell wall (Caspofungin) with one that disrupts the cell membrane (Fluconazole) represents a potent dual attack. Weakening the cell wall may increase the penetration and efficacy of Fluconazole. Conversely, stress on the cell membrane caused by Fluconazole could make the fungus more susceptible to cell wall-active agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Environmental Impact Assessment of Isavuconazole (as a proxy for Antifungal Agent 106)
A detailed analysis for researchers, scientists, and drug development professionals.
The widespread use of antifungal agents in clinical and agricultural settings has led to growing concerns about their environmental fate and potential ecological impact.[1][2][3][4][5] This guide provides a comparative analysis of the environmental impact of isavuconazole (B1672201), a newer-generation triazole antifungal, against other commonly used antifungal agents. The information is presented to aid in the environmental risk assessment of this and other similar compounds.
Comparative Ecotoxicity Data
The following table summarizes the available ecotoxicity data for isavuconazole and other representative antifungal agents from different classes. The data is presented as the half-maximal effective concentration (EC50) or lethal concentration (LC50), which represents the concentration of a substance that is expected to produce a specific effect in 50% of a population of test organisms over a specified period. Lower values indicate higher toxicity.
| Antifungal Agent | Chemical Class | Test Organism | Endpoint | EC50/LC50 (mg/L) | Reference |
| Isavuconazole | Triazole | Exophiala species (Fungus) | MIC90 | 4 | |
| Fluconazole (B54011) | Triazole | Exophiala species (Fungus) | MIC90 | 64 | |
| Itraconazole | Triazole | Exophiala species (Fungus) | MIC90 | 0.25 | |
| Posaconazole (B62084) | Triazole | Exophiala species (Fungus) | MIC90 | 0.063 | |
| Voriconazole | Triazole | Exophiala species (Fungus) | MIC90 | 2 | |
| Amphotericin B | Polyene | Exophiala species (Fungus) | MIC90 | 16 | |
| Caspofungin | Echinocandin | Exophiala species (Fungus) | MEC90 | 8 | |
| Micafungin | Echinocandin | Exophiala species (Fungus) | MEC90 | 1 | |
| Clotrimazole | Imidazole | Daphnia magna (Crustacean) | Immobilization | 0.020 - 5.14 | |
| Climbazole | Imidazole | Raphidocelis subcapitata (Algae) | Growth Inhibition | Not specified | |
| VT-1161 | Tetrazole | Daphnia magna (Crustacean) | Immobilization | 20.94 | |
| VT-1161 | Raphidocelis subcapitata (Algae) | Growth Inhibition | 27.92 | ||
| VT-1161 | Aliivibrio fischeri (Bacteria) | Luminescence Inhibition | Not specified | ||
| T-2307 | Novel Peptide | Daphnia magna (Crustacean) | Immobilization | 17.93 | |
| T-2307 | Raphidocelis subcapitata (Algae) | Growth Inhibition | 14.34 | ||
| T-2307 | Aliivibrio fischeri (Bacteria) | Luminescence Inhibition | Not specified |
MIC90: Minimum Inhibitory Concentration for 90% of isolates. MEC90: Minimum Effective Concentration for 90% of isolates.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of ecotoxicological data. Below are standardized protocols for key experiments used to assess the environmental impact of antifungal agents.
Algal Growth Inhibition Test (Based on OECD Guideline 201)
This test assesses the effects of a substance on the growth of freshwater microalgae.
-
Test Organism: Raphidocelis subcapitata (or other green algae).
-
Test Substance: The antifungal agent is dissolved in a suitable solvent and added to the algal growth medium at a range of concentrations.
-
Procedure:
-
A defined number of algal cells are exposed to the test substance in a nutrient-rich medium.
-
The cultures are incubated under controlled conditions of light, temperature, and pH for 72 hours.
-
Algal growth is measured at 24, 48, and 72 hours by cell counts or a surrogate measurement like fluorescence.
-
-
Endpoint: The EC50 value, representing the concentration that inhibits algal growth by 50% compared to a control, is calculated.
Acute Immobilization Test with Daphnia magna (Based on OECD Guideline 202)
This test evaluates the acute toxicity of a substance to daphnids, a type of freshwater crustacean.
-
Test Organism: Daphnia magna.
-
Test Substance: The antifungal agent is dissolved in water at various concentrations.
-
Procedure:
-
Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours.
-
The test is conducted without feeding.
-
Immobilization (the inability to swim) is observed at 24 and 48 hours.
-
-
Endpoint: The EC50 value, the concentration at which 50% of the daphnids are immobilized, is determined.
Bacterial Luminescence Inhibition Test (Based on ISO 11348-3)
This bioassay uses luminescent bacteria to rapidly screen for the acute toxicity of a substance.
-
Test Organism: Aliivibrio fischeri.
-
Test Substance: The antifungal agent is prepared in a series of dilutions.
-
Procedure:
-
The luminescent bacteria are exposed to the test substance for a short period (e.g., 30 minutes).
-
The inhibition of light output is measured with a luminometer.
-
-
Endpoint: The EC50 value, the concentration causing a 50% reduction in bacterial luminescence, is calculated.
Visualizations
Experimental Workflow for Ecotoxicity Testing
The following diagram illustrates a typical workflow for assessing the ecotoxicity of an antifungal agent.
Caption: Workflow for assessing the environmental impact of an antifungal agent.
Signaling Pathway: Azole Antifungal Mechanism of Action
The diagram below illustrates the mechanism of action for azole antifungals, the class to which isavuconazole belongs. Azoles inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.
Caption: Mechanism of action of azole antifungals, such as isavuconazole.
Discussion
The available data indicates that the ecotoxicity of antifungal agents varies significantly across different chemical classes and even within the same class. For instance, among the triazoles, posaconazole shows the highest in vitro activity against Exophiala species (and thus potentially higher toxicity to non-target fungi), while fluconazole is considerably less potent.
Newer antifungal agents, such as VT-1161 and T-2307, have been developed with consideration for their environmental profiles, showing lower toxicity to certain aquatic organisms compared to some older compounds like clotrimazole. However, comprehensive environmental risk assessments require a broader range of data, including studies on chronic toxicity, bioaccumulation, and persistence in different environmental compartments.
The widespread use of antifungals, particularly azoles, in agriculture is a significant contributor to their environmental presence and the development of antifungal resistance. This highlights the need for a "One Health" approach to the development and regulation of new antifungal compounds, considering their potential impacts on human, animal, and environmental health.
Conclusion
A comprehensive understanding of the environmental impact of antifungal agents is essential for sustainable drug development and use. This guide provides a framework for the comparative analysis of these compounds, emphasizing the need for standardized testing protocols and a holistic approach to risk assessment. While data for newer agents like isavuconazole is still emerging, the available information suggests that a careful evaluation of their ecotoxicological profile is warranted to minimize unintended environmental consequences. Further research is needed to fully characterize the environmental fate and effects of isavuconazole and other next-generation antifungal drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the clinical and environmental drivers of antifungal resistance in the One Health context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents in Agriculture: Friends and Foes of Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Posaconazole's Mechanism of Action and Efficacy
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the second-generation triazole antifungal agent, Posaconazole (B62084), with other established antifungal drugs. The focus is on the peer-reviewed validation of its mechanism of action, supported by experimental data and protocols.
Posaconazole is a broad-spectrum triazole antifungal agent approved for the prophylaxis of invasive Aspergillus and Candida infections in high-risk immunocompromised patients.[1][2] It has also demonstrated efficacy in the treatment of oropharyngeal candidiasis and as a salvage therapy for various invasive fungal infections that are refractory to other treatments.[1][2][3][4]
Mechanism of Action: A Comparative Overview
Posaconazole, like other azole antifungals, targets the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[5][6][7] Its primary mechanism of action is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51A1), which is a key step in the conversion of lanosterol to ergosterol.[5][6][8][9] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the structure and function of the fungal cell membrane.[6] Posaconazole exhibits a high affinity for the fungal CYP51A1 enzyme.[5]
For comparison, this guide includes two other widely used antifungal agents with distinct mechanisms of action:
-
Fluconazole : A first-generation triazole that also inhibits lanosterol 14α-demethylase. However, its spectrum of activity and binding affinity differ from that of Posaconazole.[5]
-
Amphotericin B : A polyene antifungal that binds directly to ergosterol in the fungal cell membrane. This binding leads to the formation of pores, causing leakage of intracellular components and ultimately cell death.[10][11]
References
- 1. Posaconazole (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Antifungal Agent 106: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and preventing environmental contamination. While "Antifungal Agent 106" is not a universally recognized chemical name and may be a product-specific identifier, this guide provides a comprehensive framework for its safe disposal. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and disposal instructions.
Step 1: Waste Identification and Characterization
Before beginning any experimental work, a clear plan for the disposal of all generated waste must be established. The first step is to thoroughly characterize the waste.
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for any chemical, detailing its physical and chemical properties, hazards, and specific disposal considerations in Section 13.[1]
Determine Hazard Characteristics: Identify if this compound or its solutions exhibit any of the following hazardous characteristics:
-
Ignitable: Flash point less than 140°F.
-
Corrosive: pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactive: Unstable, reacts violently with water, or generates toxic gases.
-
Toxic: Harmful or fatal if ingested or absorbed.[1]
Additionally, determine if the waste is mixed with other hazardous materials, such as solvents, heavy metals, or biological agents.[1]
Step 2: Segregation and Storage of Waste
Proper segregation of waste at the source is critical to prevent dangerous reactions and ensure compliant disposal.[1]
-
Never mix incompatible waste streams. [1]
-
Keep aqueous waste separate from organic solvent waste.[1]
-
Segregate solid and liquid waste.[1]
-
Use appropriate, clearly labeled, leak-proof containers with secure lids.[1]
-
Leave adequate headspace in liquid waste containers to allow for expansion.[1]
-
Keep waste containers closed except when adding waste.[1]
Quantitative Data Summary
Researchers should use the following table to summarize key quantitative data from the specific SDS of their this compound.
| Parameter | Value | Units | Source (e.g., SDS Section) |
| pH (if aqueous) | [Insert Value from SDS] | [e.g., Section 9] | |
| Flash Point | [Insert Value from SDS] | °C/°F | [e.g., Section 9] |
| LD50 (Oral) | [Insert Value from SDS] | mg/kg | [e.g., Section 11] |
| Recommended PPE | [e.g., Nitrile gloves, safety goggles] | [e.g., Section 8] | |
| Incompatible Materials | [e.g., Strong oxidizing agents] | [e.g., Section 10] |
Step 3: Disposal Procedures
The appropriate disposal procedure depends on the hazard characterization of this compound.
If the SDS for this compound explicitly states that it is not a hazardous substance[2], and it is not mixed with any other hazardous materials, it may be permissible to dispose of it via standard laboratory drains or regular trash. However, always confirm this with your institution's Environmental Health and Safety (EHS) department.
For liquid, non-hazardous waste:
-
Neutralize the solution to a pH between 5.5 and 9.0 if it is acidic or basic.[1]
-
Flush down the sanitary sewer with at least 20 parts water, as per local regulations and institutional approval.[1]
For solid, non-hazardous waste:
-
Place in a sealed container.
-
Dispose of in the regular laboratory trash, as permitted by institutional policy.
If this compound is determined to be hazardous, it must be disposed of through your institution's hazardous waste management program.
-
Containerize and Label: Place the waste in a compatible, sealed, and properly labeled hazardous waste container. The label should include the chemical name, concentration, and associated hazards.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
Experimental Protocol: Neutralization of Acidic or Basic Aqueous Solutions
This protocol is for the in-lab treatment of small quantities (≤ 25 mL) of simple acidic or basic aqueous solutions of an antifungal agent that does not contain heavy metals, strong oxidizers, or other hazardous components. Always consult your institution's EHS for approval before performing any in-lab treatment. [1]
Materials:
-
Large glass beaker (at least 10x the volume of the waste)
-
Stir bar and stir plate
-
pH paper or calibrated pH meter
-
Appropriate neutralizing agent (e.g., sodium bicarbonate for acidic waste, dilute HCl for basic waste)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves
Procedure:
-
Preparation: Perform the procedure in a certified chemical fume hood. Wear appropriate PPE.[1]
-
Dilution: Place the large beaker on the stir plate and add a stir bar. Add a large volume of cold water to the beaker. Slowly pour the waste solution into the water with constant, gentle stirring.[1]
-
Neutralization:
-
Monitoring: After each addition, allow the solution to mix thoroughly and check the pH.[1]
-
Endpoint: Continue adding the neutralizing agent until the pH is between 5.5 and 9.0.[1]
-
Disposal: Once the pH is confirmed to be in the neutral range and cooled to room temperature, the solution may be flushed down the sanitary sewer with a large volume of water, pending local regulations and institutional approval.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a chemical agent in a laboratory setting.
Caption: Laboratory Chemical Waste Disposal Workflow.
References
Personal protective equipment for handling Antifungal agent 106
Disclaimer: This document provides essential safety and logistical information for handling potent antifungal compounds, using "Antifungal Agent 106" as a placeholder. As no specific Safety Data Sheet (SDS) for "this compound" was found, the following guidance is based on best practices for handling potent active pharmaceutical ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs.
This guide is intended for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a secure laboratory environment. A multi-layered approach to safety, including appropriate personal protective equipment (PPE), stringent handling protocols, and a comprehensive disposal plan, is critical when working with potent compounds.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various laboratory activities involving potent antifungal agents.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted to ensure an adequate seal.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection, but not recommended as the primary respiratory protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust. |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds. The following outlines key phases of handling:
1. Preparation:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for "this compound" is unavailable, always first attempt to locate and thoroughly review the SDS for any chemical to understand its specific hazards.
-
Area Designation: Designate a specific area for handling the potent compound, such as a certified chemical fume hood, a glove box, or an isolator to minimize exposure.
-
Decontamination Station: Ensure that a decontamination solution (e.g., a validated cleaning agent) is readily available in the work area.
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.
2. Handling:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.
-
Solubilization: When dissolving the compound, ensure the container is capped during mixing to prevent the generation of aerosols.
-
Containment: Keep containers with the antifungal agent covered as much as possible.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste. For large or highly dangerous spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) office.
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Promptly flush the affected area with water and remove any contaminated clothing. Wash the area with soap and water. Seek medical attention if symptoms persist.
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Consult the SDS or a poison control center for guidance. Seek immediate medical attention.
All exposure incidents should be reported to the appropriate institutional authority, such as a supervisor or EHS office.
Disposal Plan
Proper disposal of all waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.
Waste Stream Segregation and Disposal:
-
Solid Waste: Contaminated PPE (gloves, gowns, masks, etc.) and consumables (pipette tips, tubes, etc.) should be placed in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, scalpels, and contaminated glass must be disposed of in a puncture-proof, clearly labeled sharps container designated for hazardous chemical waste.
All hazardous waste must be disposed of through the institution's EHS office, following all local, state, and federal regulations.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of potent antifungal agents.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
